molecular formula C9H11ClO3 B15558525 Chlorphenesin-D5

Chlorphenesin-D5

Cat. No.: B15558525
M. Wt: 207.66 g/mol
InChI Key: MXOAEAUPQDYUQM-UYIYKIQYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chlorphenesin-D5 is a useful research compound. Its molecular formula is C9H11ClO3 and its molecular weight is 207.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11ClO3

Molecular Weight

207.66 g/mol

IUPAC Name

3-(4-chlorophenoxy)-1,1,2,3,3-pentadeuteriopropane-1,2-diol

InChI

InChI=1S/C9H11ClO3/c10-7-1-3-9(4-2-7)13-6-8(12)5-11/h1-4,8,11-12H,5-6H2/i5D2,6D2,8D

InChI Key

MXOAEAUPQDYUQM-UYIYKIQYSA-N

Origin of Product

United States

Foundational & Exploratory

Chlorphenesin-D5 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Chlorphenesin-D5 for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is the deuterated analogue of Chlorphenesin (B1668841). It is a synthetic compound used primarily as an internal standard in analytical and clinical studies for the quantification of Chlorphenesin. Chlorphenesin itself is a versatile compound with applications as a preservative in cosmetics and personal care products due to its antimicrobial and antifungal properties.[1][2] It also exhibits properties as a centrally-acting muscle relaxant, although its carbamate (B1207046) form is more commonly used for this purpose.[3][4] The incorporation of five deuterium (B1214612) atoms in the glyceryl moiety of this compound provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based assays.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a 4-chlorophenyl group linked via an ether bond to a deuterated propane-1,2-diol backbone.

Table 1: Chemical Identity of this compound

PropertyValue
Chemical Name 3-(4-Chlorophenoxy)propane-1,2-diol-D5
Synonyms Glyceryl D5, Chlorphenesin (glyceryl D5)[5]
Molecular Formula C₉H₆D₅ClO₃[6]
Molecular Weight 207.67 g/mol [6]
Unlabelled CAS Number 104-29-0

Table 2: Physicochemical Properties of Chlorphenesin (Unlabeled)

Note: The following data pertains to the non-deuterated form, Chlorphenesin. The physicochemical properties of this compound are expected to be very similar.

PropertyValueSource
Appearance White to off-white crystalline powder[1]
Melting Point 78-81 °C[3]
Boiling Point Not available
Solubility Slightly soluble in water (~0.5%). Soluble in ethanol (B145695) (5% in 95% ethanol) and ether.
pKa Not available
LogP 1.2[3]
UV Absorption (in water) λmax at 279 nm (0.01% aqueous solution)[7]

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 4-chlorophenol (B41353) with a deuterated glycidol (B123203) or a related deuterated three-carbon synthon. The following is a representative experimental protocol adapted from known syntheses of Chlorphenesin.

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the reaction of 4-chlorophenol with a deuterated glycerol (B35011) derivative.

Materials:

  • 4-chlorophenol

  • Glycerol-d5 (or a suitable deuterated precursor like 3-chloro-1,2-propanediol-d5)

  • Sodium hydroxide (B78521) (NaOH) or other suitable base

  • Phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide)

  • Solvent (e.g., water, ethanol)

  • Hydrochloric acid (HCl) for neutralization

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Formation of the Phenoxide: In a reaction vessel, dissolve 4-chlorophenol in a suitable solvent. Add a stoichiometric equivalent of sodium hydroxide to form the sodium 4-chlorophenoxide salt.

  • Addition of the Deuterated Synthon: To the solution of the phenoxide, add the deuterated glycerol derivative (e.g., 3-chloro-1,2-propanediol-d5). If using a two-phase system, a phase transfer catalyst can be added to facilitate the reaction.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) and stir for several hours until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the mixture with a dilute solution of hydrochloric acid.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude this compound by recrystallization or column chromatography to obtain the final product of high purity.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-chlorophenol 4-chlorophenol Condensation Reaction Condensation Reaction 4-chlorophenol->Condensation Reaction Glycerol-d5 Glycerol-d5 Glycerol-d5->Condensation Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Condensation Reaction Neutralization Neutralization Condensation Reaction->Neutralization Extraction Extraction Neutralization->Extraction Drying Drying Extraction->Drying Recrystallization / Chromatography Recrystallization / Chromatography Drying->Recrystallization / Chromatography Pure this compound Pure this compound Recrystallization / Chromatography->Pure this compound

A generalized workflow for the synthesis of this compound.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound based on data available for the unlabeled compound and general principles of spectroscopy for deuterated molecules.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Note: The chemical shifts are based on predictions for the unlabeled compound and will be similar for the D5 analogue. The protons on the deuterated carbons will be absent.

Chemical Shift (ppm)MultiplicityAssignment
~7.25d2H, Aromatic (ortho to Cl)
~6.90d2H, Aromatic (meta to Cl)
~4.05m1H, -CH(OH)-
~3.95dd1H, -O-CH₂- (one proton)
~3.85dd1H, -O-CH₂- (one proton)
~3.70d2H, -CH₂(OH)
~2.5-3.5br s2H, -OH

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Note: The chemical shifts are based on predictions for the unlabeled compound. The signals for the deuterated carbons may show splitting due to C-D coupling or may be broadened.

Chemical Shift (ppm)Assignment
~157.5Aromatic C-O
~129.5Aromatic C-H
~127.0Aromatic C-Cl
~116.0Aromatic C-H
~70.5-O-CH₂-
~70.0-CH(OH)-
~63.5-CH₂(OH)

Table 5: Mass Spectrometry Data for this compound

Ionization ModeExpected m/zAssignment
ESI+208.07[M+H]⁺
ESI+230.05[M+Na]⁺
EI207.06[M]⁺•

Biological Activity and Mechanism of Action

Antimicrobial Activity

Chlorphenesin exhibits broad-spectrum antimicrobial activity against bacteria and fungi, which is why it is widely used as a preservative in cosmetic formulations.[1] The primary mechanism of its antimicrobial action is the disruption of the microbial cell membrane.[8] This leads to increased membrane permeability, leakage of intracellular components, and ultimately, cell death.

Antimicrobial_Mechanism cluster_environment External Environment cluster_cell Microbial Cell This compound This compound Cell Membrane Cell Membrane This compound->Cell Membrane Interaction & Disruption Increased Permeability Increased Permeability Cell Membrane->Increased Permeability Intracellular Components Intracellular Components Leakage of Intracellular Components Leakage of Intracellular Components Intracellular Components->Leakage of Intracellular Components Increased Permeability->Leakage of Intracellular Components Cell Death Cell Death Leakage of Intracellular Components->Cell Death

A conceptual diagram of the antimicrobial action of Chlorphenesin.
Central Nervous System Effects

Chlorphenesin is known to be a centrally-acting skeletal muscle relaxant.[3] Its mechanism of action in the central nervous system (CNS) is not fully elucidated but is thought to involve the depression of polysynaptic reflexes in the spinal cord and other supraspinal structures. It is believed to act on interneurons to reduce nerve impulse transmission that leads to muscle spasms.[4]

Conclusion

This compound is a valuable tool for researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development. Its stable isotope labeling makes it an excellent internal standard for the accurate quantification of Chlorphenesin in various biological matrices. A thorough understanding of its chemical and physical properties, synthesis, and biological activities is essential for its effective application in scientific research. This guide provides a comprehensive overview of the core technical information required by its intended audience.

References

An In-depth Technical Guide to the Synthesis and Characterization of Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Chlorphenesin-D5, an isotopic-labeled analog of the antifungal and antibacterial agent Chlorphenesin (B1668841). This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the preparation and analytical validation of this compound.

Introduction

Chlorphenesin is a broad-spectrum preservative and biocidal agent used in cosmetic and pharmaceutical preparations.[1] Its deuterated analog, this compound, serves as an invaluable internal standard for pharmacokinetic and metabolic studies, as well as for quantitative analysis by mass spectrometry-based methods. The incorporation of five deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification in complex biological matrices.

This guide outlines a feasible synthetic route for this compound, based on established methods for the non-deuterated compound, and details the analytical techniques employed for its structural elucidation and purity assessment.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting known procedures for the preparation of Chlorphenesin, substituting a key starting material with its deuterated counterpart. The most common and efficient method involves the reaction of a deuterated glycerol (B35011) derivative with p-chlorophenol.

Proposed Synthetic Pathway

A plausible and efficient route for the synthesis of this compound involves the Williamson ether synthesis, reacting p-chlorophenol with a deuterated 3-carbon synthon, such as Glycerol-D5 or a derivative like 3-chloro-1,2-propanediol-D5. Given the commercial availability of deuterated glycerol, this guide will focus on a pathway commencing from this precursor.

The overall reaction is as follows:

Synthesis_Pathway p_chlorophenol p-Chlorophenol intermediate This compound (crude) p_chlorophenol->intermediate Base (e.g., NaOH) Phase Transfer Catalyst (optional) glycerol_d5 Glycerol-D5 glycerol_d5->intermediate product This compound (purified) intermediate->product Purification (Recrystallization)

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of non-deuterated Chlorphenesin and is expected to yield this compound with high purity.[2][3][4]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-chlorophenol and sodium hydroxide in a mixture of ethanol and water.

  • Addition of Deuterated Reagent: To the stirred solution, add Glycerol-D5. If a phase transfer catalyst is used, it should be added at this stage.

  • Reaction: Heat the reaction mixture to reflux (typically 70-90°C) and maintain for several hours (2-10 hours, monitor by TLC).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the solution with dilute hydrochloric acid to a pH of approximately 6-7.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Characterization of this compound

The structural integrity and purity of the synthesized this compound must be confirmed through various analytical techniques. The data presented here is based on typical expected values for the deuterated compound, drawing from information available for the non-deuterated analog and general principles of isotopic labeling.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the successful incorporation of deuterium atoms. The molecular weight of this compound is expected to be 207.67 g/mol .[5]

Table 1: Expected Mass Spectrometry Data for this compound

IonExpected m/z
[M+H]⁺208.68
[M+Na]⁺230.66
Molecular Ion (M)˙⁺207.67
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure. For this compound, the absence of signals corresponding to the deuterated positions in the ¹H NMR spectrum and the presence of corresponding signals in the ¹³C NMR spectrum are key indicators of successful synthesis.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals only for the aromatic protons of the p-chlorophenyl group. The signals for the glycerol backbone protons will be absent due to deuteration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show signals for all carbon atoms, including those in the deuterated glycerol moiety. The chemical shifts will be very similar to those of non-deuterated Chlorphenesin.

Table 2: Expected NMR Data for this compound

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~6.9DoubletAromatic CH
¹H~7.2DoubletAromatic CH
¹³C~63Singlet-CD₂-OD
¹³C~70Singlet-CD(OD)-
¹³C~71Singlet-O-CD₂-
¹³C~116SingletAromatic CH
¹³C~129SingletAromatic CH
¹³C~126SingletAromatic C-Cl
¹³C~158SingletAromatic C-O

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Experimental Workflows

The following diagrams illustrate the general workflows for the synthesis and characterization of this compound.

Synthesis_Workflow start Start: Reagents reaction Reaction: p-Chlorophenol + Glycerol-D5 start->reaction workup Work-up: Neutralization & Extraction reaction->workup purification Purification: Recrystallization workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Characterization_Workflow sample This compound Sample ms Mass Spectrometry (MS) sample->ms nmr NMR Spectroscopy (¹H and ¹³C) sample->nmr hplc HPLC for Purity sample->hplc data_analysis Data Analysis and Structure Confirmation ms->data_analysis nmr->data_analysis hplc->data_analysis

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The proposed synthetic method, adapted from established literature, offers a reliable route to this important analytical standard. The characterization data, while based on expected values, provides a clear framework for the analytical validation of the synthesized compound. Researchers and drug development professionals can utilize this information to confidently prepare and verify this compound for their specific applications. For definitive analytical data, it is recommended to consult the Certificate of Analysis from a reputable supplier such as LGC Standards or Toronto Research Chemicals.[6][7]

References

Commercial suppliers of Chlorphenesin-D5 for research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Commercial Chlorphenesin-D5 for Research Applications

Introduction

This compound is the deuterated form of Chlorphenesin, a synthetic preservative with antimicrobial properties. In the realm of biomedical and pharmaceutical research, this compound serves a critical role as a stable isotope-labeled (SIL) internal standard for quantitative analysis using mass spectrometry. Its near-identical physicochemical properties to the non-labeled analyte, combined with its distinct mass, make it an invaluable tool for ensuring accuracy and precision in bioanalytical methods. This technical guide provides an overview of commercial suppliers, typical product specifications, and detailed experimental workflows for the application of this compound in research, particularly in pharmacokinetic and drug metabolism studies.

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-purity, reliable this compound is the first step in developing robust analytical methods. Several reputable suppliers specialize in the synthesis and certification of complex organic small molecules and stable isotope-labeled compounds for research purposes.

SupplierProduct NameCatalog NumberAvailable Pack Sizes
LGC Standards This compoundTRC-C4242522.5 mg, 10 mg, 25 mg[1]
Chlorphenesin D5 (glyceryl D5)DRE-C1155301010 mg
Clinivex This compoundRCLS2L122470Inquire for size

Quantitative Data and Product Specifications

The quality and purity of a deuterated internal standard are paramount for its effective use. Commercial suppliers provide a Certificate of Analysis (CoA) with their products, which details the identity and purity of the compound. While a specific CoA for this compound is not publicly available, the table below summarizes the typical quantitative data provided for such a standard.

ParameterSpecificationDescription
Chemical Name 3-(4-Chlorophenoxy)propane-1,2-diol-D5IUPAC name for the compound.
Synonyms (±)-p-Chlorphenesin-D5, Glyceryl-D5Alternative names for the compound.
Molecular Formula C₉H₆D₅ClO₃Elemental composition, indicating deuterium (B1214612) substitution.
Molecular Weight 207.67 g/mol The mass of one mole of the compound.
Chemical Purity (by HPLC) ≥98%The percentage of the desired compound, determined by High-Performance Liquid Chromatography.
Isotopic Purity (by MS) ≥99 atom % DThe percentage of molecules that are labeled with deuterium, determined by Mass Spectrometry.
Appearance White to Off-White SolidPhysical state and color of the compound.
Solubility Soluble in Methanol, Acetonitrile, DMSOSolvents in which the compound can be dissolved.
Storage Conditions -20°C, protect from light and moistureRecommended conditions to ensure long-term stability.

Core Application: Internal Standard for Pharmacokinetic Studies

The primary application of this compound is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of Chlorphenesin or structurally similar analytes in biological matrices like plasma or urine. The use of a deuterated IS is considered the gold standard for correcting variability during sample processing and analysis, a principle known as isotope dilution mass spectrometry.[1]

G cluster_0 Start: Bioanalytical Method Development cluster_1 Internal Standard (IS) Selection cluster_2 Method Validation & Outcome start Need to Quantify Analyte in Biological Matrix decision Is a Stable Isotope-Labeled (SIL) Internal Standard Available? start->decision sil_is Select Deuterated IS (e.g., this compound) 'Gold Standard' decision->sil_is Yes analog_is Select Structural Analog IS decision->analog_is No validation Perform Method Validation (Accuracy, Precision, Linearity, etc.) sil_is->validation no_is No Internal Standard (Higher risk of variability) analog_is->no_is If no suitable analog exists analog_is->validation outcome_good High Accuracy & Precision Reliable Pharmacokinetic Data validation->outcome_good Using SIL IS outcome_fair Acceptable Performance (May require more rigorous validation) validation->outcome_fair Using Analog IS outcome_poor Poor Data Quality (Method redevelopment needed) G cluster_0 Phase 1: Dosing and Sampling cluster_1 Phase 2: Bioanalysis cluster_2 Phase 3: Data Processing and Analysis dosing Administer Drug to Study Subjects sampling Collect Blood Samples at Timed Intervals dosing->sampling plasma Process Blood to Isolate Plasma sampling->plasma prep Sample Preparation: Aliquot Plasma plasma->prep spike Spike with this compound Internal Standard prep->spike extract Protein Precipitation & Supernatant Transfer spike->extract analysis LC-MS/MS Analysis extract->analysis integration Integrate Peak Areas (Analyte and IS) analysis->integration ratio Calculate Analyte/IS Peak Area Ratio integration->ratio curve Generate Calibration Curve ratio->curve concentration Determine Analyte Concentration in Unknown Samples curve->concentration pk_analysis Pharmacokinetic Analysis (AUC, Cmax, Tmax) concentration->pk_analysis

References

Deuterated Chlorphenesin as a Research Tool: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Deuterated compounds are increasingly utilized in drug discovery to enhance pharmacokinetic profiles and therapeutic efficacy.[1][2] This guide explores the potential of deuterated chlorphenesin (B1668841) as a research tool. Chlorphenesin is a centrally-acting muscle relaxant, preservative, and immunomodulatory agent.[3][4][5] By strategically replacing hydrogen atoms with deuterium (B1214612), researchers can investigate and potentially improve its metabolic stability, reduce off-target effects, and prolong its therapeutic action. This document provides a comprehensive overview of the rationale for deuterating chlorphenesin, detailed experimental protocols for its synthesis and evaluation, and visual representations of its known signaling pathways to guide future research.

Introduction to Deuteration in Drug Discovery

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses an additional neutron, resulting in a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[6][] This "kinetic isotope effect" can significantly slow down metabolic processes that involve the cleavage of a C-H bond, which is often a rate-limiting step in drug metabolism.[6][8]

Key Advantages of Deuteration:

  • Improved Metabolic Stability: Slower metabolism leads to a longer drug half-life and increased exposure.[6][9]

  • Enhanced Pharmacokinetics: A longer half-life can result in reduced dosing frequency and improved patient compliance.[9][10]

  • Reduced Toxic Metabolite Formation: By slowing metabolism at specific sites, the formation of potentially toxic byproducts can be minimized.[6]

  • Increased Efficacy: Prolonged exposure to the active drug can lead to enhanced therapeutic effects.[6]

  • Metabolic Shunting: Deuteration can redirect metabolism away from pathways that lead to inactive or undesirable metabolites.[8][11]

Deutetrabenazine, the first FDA-approved deuterated drug, exemplifies the clinical success of this strategy, demonstrating a more favorable pharmacokinetic profile compared to its non-deuterated counterpart.[1][9]

Chlorphenesin: A Multifunctional Molecule

Chlorphenesin, chemically known as 3-(4-chlorophenoxy)-1,2-propanediol, has a history of use as a centrally-acting muscle relaxant, particularly in its carbamate (B1207046) form.[3][12][13] It is also widely used as a preservative in cosmetic products due to its antimicrobial properties against various bacteria and fungi.[4][14][15] Furthermore, emerging research has highlighted its immunomodulatory activities.[4][16][17]

Known Biological Activities of Chlorphenesin:

  • Muscle Relaxation: Acts on the central nervous system to block nerve impulses and reduce muscle spasms.[5][18] The exact mechanism is not fully elucidated but is thought to involve the inhibition of spinal reflexes.[3]

  • Antimicrobial Activity: Effective against a range of gram-positive and gram-negative bacteria, as well as fungi and yeast.[14][19]

  • Immunomodulation: Has been shown to suppress T-lymphocyte activation and proliferation in vitro.[16][20] It has also been observed to inhibit IgE-mediated histamine (B1213489) release.[17]

Rationale for Deuterating Chlorphenesin

The metabolism of chlorphenesin involves several pathways, including oxidation and conjugation.[4][18] The primary urinary metabolites identified are 3-p-chlorophenoxylactic acid and p-chlorophenoxyacetic acid, along with unchanged chlorphenesin.[4] These metabolic transformations represent opportunities for deuterium substitution to enhance the molecule's properties.

Potential Benefits of a Deuterated Chlorphenesin Analog:

  • Prolonged Muscle Relaxant Effect: By slowing the rate of metabolism, a deuterated version could maintain therapeutic concentrations for a longer duration, potentially reducing the frequency of administration for treating musculoskeletal conditions.

  • Enhanced Antimicrobial Persistence: In cosmetic formulations, a more stable deuterated chlorphenesin could provide longer-lasting preservative action.

  • Sustained Immunomodulatory Activity: For research into its immunomodulatory effects, a deuterated analog would be a valuable tool to study the prolonged impact on signaling pathways like the PI3K/Akt pathway.[20]

  • Reduced Potential for Metabolite-Mediated Effects: Altering the metabolic profile could reduce the formation of certain metabolites, allowing for a clearer investigation of the parent compound's activity.

Proposed Synthesis and Characterization

Synthesis of Deuterated Chlorphenesin

A common method for synthesizing chlorphenesin involves the reaction of p-chlorophenol with glycidol (B123203).[4][21][22] To introduce deuterium, deuterated starting materials would be required. For example, deuterated glycidol could be used to introduce deuterium onto the propanediol (B1597323) backbone.

Table 1: Proposed Synthetic Starting Materials

Starting MaterialDeuterated AnalogPurpose
p-Chlorophenolp-ChlorophenolNo deuteration on the aromatic ring
GlycidolGlycidol-d5 (B587139)Introduce deuterium on the propanediol moiety

Experimental Protocol: Synthesis of Chlorphenesin-d5

  • Reaction Setup: In a reaction vessel, dissolve p-chlorophenol and a suitable catalyst (e.g., sodium hydroxide (B78521) or a phase transfer catalyst like benzyltriethylammonium chloride) in an appropriate solvent (e.g., water).[21][22]

  • Addition of Deuterated Glycidol: Slowly add glycidol-d5 to the reaction mixture at a controlled temperature (e.g., 50-70°C).[21][22]

  • Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Purification: After the reaction is complete, perform an aqueous workup to remove the catalyst and unreacted starting materials. The product can then be purified by recrystallization or column chromatography.[21][23]

Analytical Characterization

The successful synthesis and purity of deuterated chlorphenesin must be confirmed using various analytical techniques.

Table 2: Analytical Methods for Characterization

Analytical TechniquePurposeExpected Outcome
Mass Spectrometry (MS) Confirm molecular weight and isotopic enrichment.A molecular ion peak corresponding to the mass of chlorphenesin plus the mass of the incorporated deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy Determine the location and extent of deuteration.Absence of proton signals at the deuterated positions in the 1H NMR spectrum. Presence of corresponding signals in the 2H NMR spectrum.
High-Performance Liquid Chromatography (HPLC) Assess purity.A single major peak indicating a high-purity compound.

In Vitro and In Vivo Evaluation

A series of in vitro and in vivo experiments are necessary to compare the properties of deuterated chlorphenesin to its non-deuterated counterpart.

In Vitro Assays

Table 3: Key In Vitro Experimental Protocols

AssayObjectiveDetailed Methodology
Metabolic Stability Assay To compare the rate of metabolism of deuterated vs. non-deuterated chlorphenesin.1. Incubation: Incubate deuterated and non-deuterated chlorphenesin with liver microsomes (human, rat) or hepatocytes. 2. Sampling: Collect samples at various time points. 3. Analysis: Quench the reaction and analyze the remaining parent compound concentration using LC-MS/MS.[24] 4. Calculation: Determine the half-life (t1/2) and intrinsic clearance (CLint).
Antimicrobial Susceptibility Testing To determine if deuteration affects the antimicrobial efficacy.1. Preparation: Prepare serial dilutions of both compounds in appropriate growth media. 2. Inoculation: Inoculate with standardized suspensions of relevant microorganisms (e.g., S. aureus, E. coli, C. albicans). 3. Incubation: Incubate under appropriate conditions. 4. Determination of MIC: Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible growth.[19]
Immunomodulation Assay (T-cell Proliferation) To assess the impact of deuteration on the immunosuppressive activity.1. Cell Culture: Culture primary T-lymphocytes or a T-cell line. 2. Stimulation: Stimulate the cells with a mitogen (e.g., PHA or anti-CD3/CD28 antibodies). 3. Treatment: Treat the cells with varying concentrations of deuterated and non-deuterated chlorphenesin. 4. Proliferation Measurement: Measure cell proliferation using assays such as BrdU incorporation or CFSE dilution by flow cytometry.[16][19]
In Vivo Studies

Table 4: Key In Vivo Experimental Protocols

Study TypeObjectiveDetailed Methodology
Pharmacokinetic (PK) Study To compare the absorption, distribution, metabolism, and excretion (ADME) profiles.1. Animal Model: Use a suitable animal model (e.g., rats or mice). 2. Dosing: Administer a single dose of each compound (intravenous and oral). 3. Blood Sampling: Collect blood samples at predetermined time points. 4. Analysis: Analyze plasma concentrations of the parent drug and major metabolites using LC-MS/MS.[24] 5. PK Parameter Calculation: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.[10][25]
Muscle Relaxant Efficacy Model To evaluate if deuteration enhances the muscle relaxant effect.1. Model: Use an established model of muscle spasm in rodents (e.g., inclined screen test or rotarod test). 2. Treatment: Administer deuterated or non-deuterated chlorphenesin. 3. Assessment: Measure the ability of the animals to remain on the screen or rod over time, indicating muscle relaxation.

Signaling Pathways and Visualizations

Chlorphenesin is known to influence several signaling pathways. Understanding these pathways is crucial for interpreting the effects of its deuterated analog.

Immunomodulatory Signaling Pathway

In T-lymphocytes, chlorphenesin is suggested to exert its immunosuppressive effects by inhibiting the PI3K/Akt signaling pathway, which is crucial for T-cell activation, proliferation, and survival.[20]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TCR TCR PI3K PI3K TCR->PI3K CD28 CD28 CD28->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Active) PIP3->pAkt activates Akt Akt Akt->pAkt mTOR mTOR pAkt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chlorphenesin Deuterated Chlorphenesin Chlorphenesin->PI3K Inhibits

Caption: Proposed inhibition of the PI3K/Akt pathway by deuterated chlorphenesin.

Central Nervous System Action

The muscle relaxant properties of chlorphenesin are mediated through its action on the central nervous system, likely by depressing polysynaptic reflexes in the spinal cord.[3]

G Brain Brain SpinalCord Spinal Cord Brain->SpinalCord Descending Signals Interneuron Spinal Interneurons SpinalCord->Interneuron MotorNeuron Motor Neuron Interneuron->MotorNeuron Polysynaptic Reflex Arc Muscle Skeletal Muscle MotorNeuron->Muscle Contraction Signal Chlorphenesin Deuterated Chlorphenesin Chlorphenesin->Interneuron Inhibits

Caption: CNS mechanism of action for deuterated chlorphenesin.

Experimental Workflow

The following diagram outlines a comprehensive workflow for the research and development of deuterated chlorphenesin.

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_data Data Analysis Synthesis Synthesis of Deuterated Chlorphenesin Analysis Purity & Structural Analysis (LC-MS, NMR) Synthesis->Analysis Metabolism Metabolic Stability (Microsomes, Hepatocytes) Analysis->Metabolism Antimicrobial Antimicrobial Assays (MIC) Analysis->Antimicrobial Immuno Immunomodulation Assays Analysis->Immuno PK Pharmacokinetics (Rodents) Metabolism->PK Efficacy Efficacy Models (Muscle Relaxation) Immuno->Efficacy Data Compare Deuterated vs. Non-deuterated Data PK->Data Efficacy->Data

Caption: R&D workflow for deuterated chlorphenesin.

Conclusion

Deuterated chlorphenesin represents a promising research tool for scientists and drug development professionals. By leveraging the kinetic isotope effect, researchers can potentially create a molecule with improved metabolic stability, a longer duration of action, and a more favorable safety profile. The experimental protocols and conceptual frameworks provided in this guide offer a clear path for the synthesis, characterization, and evaluation of this novel compound. Further investigation into deuterated chlorphenesin could unlock new therapeutic possibilities and provide deeper insights into its multifaceted biological activities.

References

The Deuterium Difference: A Technical Guide to the Comparative Stability of Chlorphenesin and Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the comparative stability of Chlorphenesin and its deuterated analogue, Chlorphenesin-D5. While direct quantitative stability data for this compound is not extensively available in public literature, this guide synthesizes established principles of deuterated drug stability, known degradation pathways of Chlorphenesin, and standard analytical methodologies to provide a comprehensive comparative framework. The central thesis is the enhanced metabolic stability of this compound, rooted in the kinetic isotope effect (KIE).

The Principle of Enhanced Stability: The Kinetic Isotope Effect

The substitution of hydrogen with its heavier, stable isotope deuterium (B1214612) at specific positions within a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the Deuterium Kinetic Isotope Effect (KIE), is the primary driver for the anticipated increase in stability of this compound over Chlorphenesin. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium, which results in a lower vibrational frequency and zero-point energy of the C-D bond[1]. Consequently, more energy is required to break a C-D bond compared to a C-H bond.

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by Cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds as a rate-limiting step[2][3]. By replacing a hydrogen atom at a metabolically vulnerable site with deuterium, the rate of metabolism at that position can be substantially reduced[1][4]. This can lead to several favorable pharmacokinetic outcomes, including:

  • Increased Metabolic Stability: A slower rate of breakdown by metabolic enzymes.

  • Longer Half-Life: The drug remains in the body for a longer period.

  • Increased Drug Exposure (AUC): The total amount of drug in the bloodstream over time is higher.

  • Reduced Formation of Metabolites: This can be particularly beneficial if a metabolite is associated with toxicity.

It is important to note that deuteration does not typically alter the fundamental pharmacological activity of a drug, as the size and shape of the molecule remain largely unchanged.

Comparative Stability Profile: Expected Outcomes

Based on the principles of the KIE, the following table summarizes the expected outcomes of comparative stability studies between Chlorphenesin and this compound under various stress conditions.

Stability ParameterStress ConditionExpected Outcome for this compound vs. ChlorphenesinRationale
Metabolic Stability Incubation with liver microsomes (CYP450, UGTs)Higher stability (slower degradation)The KIE is expected to significantly slow down CYP-mediated oxidation and potentially UGT-mediated glucuronidation if C-H bond cleavage is involved in the rate-determining step.
Photostability Exposure to UV/Visible lightSimilar stabilityPhotodegradation of chlorophenols is often initiated by the absorption of light by the aromatic ring, leading to homolytic cleavage of the carbon-chlorine bond or oxidation of the phenol (B47542) group. Deuteration of the propanediol (B1597323) side chain is unlikely to significantly affect these primary photochemical processes.
Hydrolytic Stability Acidic and basic conditionsSimilar stabilityHydrolysis of the ether linkage in Chlorphenesin is catalyzed by acid or base and involves nucleophilic attack on the carbon atom of the ether. The strength of the C-D bond on the deuterated propanediol side chain is not expected to significantly influence the susceptibility of the ether linkage to hydrolysis.
Thermal Stability Elevated temperaturesSimilar stabilityThermal degradation of aromatic ethers typically involves cleavage of the ether bond or decomposition of the aromatic ring at high temperatures. The C-D bonds in the D5-moiety are not the most labile part of the molecule under thermal stress.
Oxidative Stability Exposure to oxidizing agents (e.g., H₂O₂)Potentially higher stabilityIf oxidative attack occurs on the propanediol side chain, the stronger C-D bonds could confer slightly higher resistance to oxidation. However, if oxidation primarily targets the aromatic ring or the ether oxygen, the effect of deuteration on the side chain would be minimal.

Degradation and Metabolic Pathways of Chlorphenesin

Understanding the known degradation and metabolic pathways of Chlorphenesin is crucial for predicting the stability of its deuterated counterpart.

Chemical Degradation Pathways

Forced degradation studies are employed to identify potential degradation products and establish the stability-indicating nature of analytical methods. The primary known degradation pathways for Chlorphenesin include:

  • Photodegradation: Exposure to UV-visible light can lead to the formation of by-products, with 4-chlorophenol (B41353) being a known photolytic degradation product.

  • Hydrolysis: The ether linkage in Chlorphenesin can undergo hydrolysis under acidic or basic conditions.

  • Oxidation: The molecule can be susceptible to oxidative degradation.

Chlorphenesin Chlorphenesin Photodegradation Photodegradation (UV/Visible Light) Chlorphenesin->Photodegradation Hydrolysis Hydrolysis (Acid/Base) Chlorphenesin->Hydrolysis Oxidation Oxidation Chlorphenesin->Oxidation Degradation_Products Degradation Products (e.g., 4-chlorophenol) Photodegradation->Degradation_Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products

Chlorphenesin Degradation Pathways
Metabolic Pathways

The metabolism of Chlorphenesin primarily involves phase I and phase II biotransformation reactions.

  • Phase I Metabolism (CYP450): Cytochrome P450 enzymes can hydroxylate the molecule, and one identified urinary metabolite is 4-chlorophenoxyacetic acid. This suggests oxidation of the primary alcohol on the propanediol side chain.

  • Phase II Metabolism (UGTs): The primary metabolic pathway for chlorophenols is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). This involves the conjugation of glucuronic acid to the hydroxyl groups of Chlorphenesin, facilitating its excretion.

cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Chlorphenesin Chlorphenesin Oxidation Oxidation (CYP450 enzymes) Chlorphenesin->Oxidation Metabolite1 4-chlorophenoxyacetic acid Oxidation->Metabolite1 Excretion Excretion Metabolite1->Excretion Glucuronidation Glucuronidation (UGT enzymes) Glucuronide_Conjugates Chlorphenesin Glucuronides Glucuronidation->Glucuronide_Conjugates Glucuronide_Conjugates->Excretion Chlorphenesin_phase2 Chlorphenesin Chlorphenesin_phase2->Glucuronidation

Chlorphenesin Metabolic Pathways

Experimental Protocols for Comparative Stability Assessment

While specific comparative studies on Chlorphenesin and this compound are not publicly available, the following protocols outline the standard methodologies for conducting such an investigation.

In Vitro Metabolic Stability Assay

This experiment is designed to compare the metabolic stability of Chlorphenesin and this compound in a system that mimics hepatic metabolism.

Objective: To determine and compare the in vitro half-life (t½) and intrinsic clearance (CLint) of Chlorphenesin and its deuterated analog using liver microsomes.

Materials:

  • Chlorphenesin and this compound (analytical standards)

  • Pooled human or rat liver microsomes

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: Prepare stock solutions of Chlorphenesin and this compound in a suitable organic solvent (e.g., DMSO).

  • Incubation: In separate reaction tubes, pre-incubate liver microsomes in phosphate buffer at 37°C.

  • Initiation: Start the metabolic reaction by adding the test compound (Chlorphenesin or this compound) and the NADPH regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint).

Start Start Preparation Prepare Stock Solutions (Chlorphenesin & this compound) Start->Preparation Incubation Pre-incubate Liver Microsomes (37°C) Preparation->Incubation Initiation Initiate Reaction (Add test compound & NADPH) Incubation->Initiation Sampling Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Sampling Quenching Quench Reaction (Ice-cold acetonitrile + Internal Standard) Sampling->Quenching Processing Centrifuge to Precipitate Proteins Quenching->Processing Analysis LC-MS/MS Analysis of Supernatant Processing->Analysis Data_Analysis Calculate t½ and CLint Analysis->Data_Analysis End End Data_Analysis->End

In Vitro Metabolic Stability Workflow
Forced Degradation Studies

These studies are performed to compare the intrinsic chemical stability of the two compounds.

Objective: To evaluate and compare the degradation of Chlorphenesin and this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

General Procedure:

  • Sample Preparation: Prepare solutions of Chlorphenesin and this compound in appropriate solvents.

  • Stress Conditions:

    • Hydrolytic: Expose the solutions to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at an elevated temperature (e.g., 60°C).

    • Oxidative: Treat the solutions with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

    • Photolytic: Expose the solutions to a controlled light source (e.g., UV lamp) according to ICH Q1B guidelines.

    • Thermal: Expose solid samples and solutions to elevated temperatures (e.g., 80°C).

  • Time Points: Collect samples at various time points.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect the formation of degradation products.

  • Data Analysis: Compare the degradation rates and profiles of Chlorphenesin and this compound under each stress condition.

Start Prepare Solutions (Chlorphenesin & this compound) Stress_Conditions Expose to Stress Conditions Start->Stress_Conditions Hydrolytic Hydrolytic (Acid/Base, Heat) Stress_Conditions->Hydrolytic Oxidative Oxidative (H₂O₂) Stress_Conditions->Oxidative Photolytic Photolytic (UV/Vis Light) Stress_Conditions->Photolytic Thermal Thermal (Heat) Stress_Conditions->Thermal Sampling Sample at Time Intervals Hydrolytic->Sampling Oxidative->Sampling Photolytic->Sampling Thermal->Sampling Analysis HPLC Analysis (Quantify Parent & Degradants) Sampling->Analysis Comparison Compare Degradation Profiles Analysis->Comparison End End Comparison->End

Forced Degradation Study Workflow

Conclusion

While direct experimental data comparing the stability of Chlorphenesin and this compound is currently limited in the public domain, the well-established principles of the kinetic isotope effect strongly support the hypothesis of enhanced metabolic stability for the deuterated compound. The strategic placement of deuterium at metabolically labile positions is a proven strategy in drug development to improve pharmacokinetic properties.

The chemical stability of this compound under hydrolytic, photolytic, and thermal stress is expected to be comparable to that of Chlorphenesin, as these degradation pathways are less likely to be influenced by the deuteration of the propanediol side chain.

This technical guide provides a robust framework for researchers and drug development professionals to understand and investigate the stability profiles of Chlorphenesin and its deuterated analogue. The outlined experimental protocols offer a clear path for generating the necessary quantitative data to confirm the theoretical advantages of deuteration for this molecule. Further studies are warranted to empirically validate these expected outcomes and to fully characterize the stability profile of this compound.

References

Methodological & Application

Application Note: High-Throughput Quantitative Analysis of Chlorphenesin in Human Plasma using LC-MS/MS with Chlorphenesin-D5 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Chlorphenesin in human plasma. The method utilizes Chlorphenesin-D5 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A simple and efficient protein precipitation protocol is employed for sample preparation, enabling high-throughput analysis suitable for pharmacokinetic studies and clinical research. The method demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range.

Introduction

Chlorphenesin is a centrally acting muscle relaxant and preservative used in various pharmaceutical and cosmetic products. Accurate and reliable quantification of Chlorphenesin in biological matrices is crucial for pharmacokinetic and toxicokinetic studies, as well as for monitoring its levels in product formulations. LC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the gold standard for bioanalytical method development. This application note presents a complete protocol for the determination of Chlorphenesin in human plasma using a triple quadrupole mass spectrometer.

Experimental

Materials and Reagents
  • Chlorphenesin and this compound reference standards were of high purity grade (≥98%).

  • HPLC-grade methanol (B129727) and acetonitrile (B52724) were used for sample preparation and mobile phases.

  • Formic acid (LC-MS grade) was used as a mobile phase additive.

  • Human plasma (K2-EDTA) was sourced from a certified vendor.

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used for this analysis.

Standard and Quality Control Sample Preparation

Stock solutions of Chlorphenesin and this compound were prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples were prepared by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water. Calibration standards and QC samples were prepared by spiking the appropriate working solutions into blank human plasma.

Sample Preparation Protocol

A protein precipitation method was employed for the extraction of Chlorphenesin and this compound from human plasma.

  • To 100 µL of plasma sample, add 25 µL of the this compound internal standard working solution (200 ng/mL).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL onto the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient See Table 1
Injection Volume 5 µL
Column Temperature 40°C

Table 1: HPLC Gradient Program

Time (min)%B
0.020
0.520
2.595
3.595
3.620
5.020

Mass Spectrometry Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode, and data was acquired in Multiple Reaction Monitoring (MRM) mode.

ParameterValue
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

The MRM transitions for Chlorphenesin and its internal standard, this compound, were optimized for maximum sensitivity and specificity.

Table 2: Optimized MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Chlorphenesin 203.0127.01002515
This compound 208.0132.01002515

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for linearity, precision, accuracy, recovery, and matrix effect.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL for Chlorphenesin in human plasma. The coefficient of determination (r²) was consistently >0.995.

Table 3: Calibration Curve Summary

AnalyteCalibration Range (ng/mL)Regression Equation
Chlorphenesin1 - 1000y = 0.0025x + 0.0012>0.995

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four QC levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Mid QC (MQC), and High QC (HQC). The results are summarized in Table 4.

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=6)Intra-day Accuracy (%) (n=6)Inter-day Precision (%CV) (n=18)Inter-day Accuracy (%) (n=18)
LLOQ16.8105.28.5103.8
LQC35.298.76.9101.5
MQC1004.1102.35.3100.9
HQC8003.599.54.899.1

Recovery and Matrix Effect

The extraction recovery of Chlorphenesin was determined by comparing the peak areas of extracted samples with those of post-extraction spiked samples. The matrix effect was evaluated by comparing the peak areas of post-extraction spiked samples with those of neat solutions.

Table 5: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
LQC392.595.8
HQC80095.197.2

Conclusion

This application note describes a simple, rapid, and robust LC-MS/MS method for the quantification of Chlorphenesin in human plasma using its deuterated internal standard, this compound. The method demonstrates excellent performance characteristics and is suitable for high-throughput bioanalysis in support of clinical and pharmaceutical research.

Visualizations

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample Add_IS Add 25 µL this compound (IS) Plasma->Add_IS Vortex1 Vortex (10s) Add_IS->Vortex1 Add_ACN Add 400 µL Acetonitrile Vortex1->Add_ACN Vortex2 Vortex (1 min) Add_ACN->Vortex2 Centrifuge Centrifuge (13,000 rpm, 10 min) Vortex2->Centrifuge Supernatant Transfer 200 µL Supernatant Centrifuge->Supernatant Inject Inject 5 µL Supernatant->Inject LC HPLC Separation (C18 Column) Inject->LC MS Mass Spectrometry (ESI+, MRM) LC->MS Data Data Acquisition & Processing MS->Data

Caption: Experimental workflow for Chlorphenesin analysis.

LogicalFlow cluster_method Method Development cluster_params Key Parameters cluster_validation Validation Criteria Optimization Parameter Optimization Validation Method Validation Optimization->Validation Optimized Parameters Application Sample Analysis Validation->Application Validated Method LC_Params LC Conditions (Column, Mobile Phase, Gradient) LC_Params->Optimization MS_Params MS Conditions (Ionization, MRM Transitions) MS_Params->Optimization Sample_Prep Sample Preparation (Protein Precipitation) Sample_Prep->Optimization Linearity Linearity & Range Linearity->Validation Accuracy Accuracy & Precision Accuracy->Validation Recovery Recovery & Matrix Effect Recovery->Validation Stability Stability Stability->Validation

Caption: Logical flow of method development and validation.

Application Notes and Protocols for Chlorphenesin-D5 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Chlorphenesin-D5 in various cell-based assays. Chlorphenesin, a synthetic compound with known antimicrobial and immunomodulatory properties, and its deuterated analog, this compound, are valuable tools in drug discovery and development. The deuterium (B1214612) labeling in this compound offers enhanced metabolic stability and serves as an internal standard for mass spectrometry-based analytical methods, without significantly altering its biological activity.[1][2][3]

Introduction

Chlorphenesin has demonstrated a range of biological activities, including the inhibition of T-lymphocyte activation and proliferation, disruption of microbial cell membranes, and induction of apoptosis in certain cell types.[4][5] The (R)-enantiomer of Chlorphenesin is understood to exert its immunomodulatory effects by inhibiting the PI3K/Akt signaling pathway, a critical cascade in T-cell function.[5] this compound, as a stable isotope-labeled compound, is an ideal tool for researchers to investigate these effects with high precision, particularly in pharmacokinetic and pharmacodynamic studies.[6][7]

Data Presentation

The following tables summarize quantitative data for Chlorphenesin from various in vitro studies. These values can serve as a starting point for designing experiments with this compound.

Table 1: Immunomodulatory and Cytotoxic Concentrations of Chlorphenesin

Cell TypeAssayConcentrationEffect
Mouse and Human B and T cellsMitogen Response Assay20 - 50 µg/mLInhibition of mitogenic responses[8]
Inbred Mice and Human LymphocytesMixed Lymphocyte Reaction~50 µg/mLInhibition of mixed lymphocyte reactions[8]
Human Keratinocyte (HaCaT) CellsMTT AssayDose-dependentInhibition of cell proliferation (enantioselectivity observed)[9][10]
Human Meibomian Gland Epithelial Cells (HMGECs)Cytotoxicity Assay0.1%Induction of cell rounding, atrophy, poor adherence, and detachment[4]
Human Meibomian Gland Epithelial Cells (HMGECs)Cytotoxicity Assay0.3%Significant reduction in the number of immortalized HMGECs[4]

Table 2: Antimicrobial Activity of Chlorphenesin

MicroorganismAssayMIC (Minimum Inhibitory Concentration)
S. aureusAgar DilutionSeveral mg/mL[11]
C. albicansAgar DilutionSeveral mg/mL[11]
E. coliBroth Microdilution46.87 ± 1.822 µg/mL (for a Cu/Zn complex)[12]

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the biological effects of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol determines the effect of this compound on cell viability and provides a quantitative measure of cytotoxicity (e.g., IC50 value).

Materials:

  • Target cells (e.g., cancer cell lines, lymphocytes)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A typical concentration range to start with could be 0.1, 1, 10, 50, 100, and 200 µM.[4] Include a vehicle control (DMSO at the same concentration as in the highest this compound dilution). Remove the old medium from the wells and add 100 µL of the prepared dilutions or control medium.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[4]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes.[13]

  • Data Acquisition: Measure the absorbance at 570 nm or 590 nm using a microplate reader.[4][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of cell viability against the logarithm of the this compound concentration.[14]

Protocol 2: T-Cell Proliferation Assay using CFSE Staining

This protocol measures the inhibitory effect of this compound on T-cell proliferation.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

  • Complete RPMI-10 medium

  • This compound stock solution (in DMSO)

  • CFSE (Carboxyfluorescein succinimidyl ester) staining solution

  • T-cell activation stimulus (e.g., anti-CD3 antibody, PHA)

  • Flow cytometer

Procedure:

  • Cell Preparation and Staining: Isolate PBMCs or T-cells. Resuspend the cells at 10-100 x 10^6 cells/mL in pre-warmed PBS and add CFSE to a final concentration of 1-10 µM. Incubate for 10 minutes at 37°C.[15] Quench the staining by adding 5-10 volumes of complete medium. Wash the cells.

  • Cell Culture and Treatment: Plate the CFSE-labeled cells in a 96-well plate. Add the T-cell activation stimulus. Add serial dilutions of this compound or vehicle control.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The CFSE fluorescence will be halved with each cell division, allowing for the quantification of proliferation.

  • Data Analysis: Determine the percentage of proliferating cells in the presence of different concentrations of this compound compared to the vehicle control.

Protocol 3: Analysis of PI3K/Akt Signaling Pathway by Western Blot

This protocol assesses the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway.

Materials:

  • Target cells (e.g., Jurkat T-cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Cell lysis buffer

  • Protein assay kit

  • SDS-PAGE gels, transfer apparatus, and PVDF membrane

  • Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)[16][17]

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Procedure:

  • Cell Treatment: Seed cells and allow them to attach or grow to a suitable confluency. Treat the cells with different concentrations of this compound or vehicle control for a specified time.

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C.[17] Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

  • Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Signaling Pathway

PI3K_Akt_Signaling_Pathway TCR_CD28 TCR/CD28 PI3K PI3K TCR_CD28->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation mTOR mTOR Akt->mTOR Activation Proliferation T-Cell Activation & Proliferation mTOR->Proliferation Chlorphenesin This compound Chlorphenesin->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.

Experimental Workflow

Experimental_Workflow cluster_assays Cell-Based Assays start Start: Prepare this compound Stock cell_culture Cell Culture (e.g., T-cells, Cancer Cells) start->cell_culture treatment Treat Cells with This compound Dilutions cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability proliferation T-Cell Proliferation Assay (CFSE) treatment->proliferation signaling Signaling Pathway Analysis (Western Blot) treatment->signaling data_analysis Data Analysis (IC50, Proliferation Index, etc.) viability->data_analysis proliferation->data_analysis signaling->data_analysis conclusion Conclusion on Biological Effects data_analysis->conclusion

Caption: General Experimental Workflow for Cell-Based Assays.

References

Application Notes and Protocols for Isotope Dilution Assays Using Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorphenesin is a versatile compound utilized in various sectors; it serves as a preservative in cosmetic and personal care products and its carbamate (B1207046) form is used as a muscle relaxant.[1][2] Accurate quantification of Chlorphenesin in diverse matrices, such as biological fluids and cosmetic formulations, is crucial for pharmacokinetic studies, quality control, and safety assessments. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision. This is achieved by using a stable isotope-labeled internal standard (SIL-IS), which has nearly identical chemical and physical properties to the analyte.[3][4] Chlorphenesin-D5, a deuterated analog of Chlorphenesin, is an ideal SIL-IS for these assays.

This document provides detailed application notes and protocols for the quantification of Chlorphenesin using this compound as an internal standard by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the sample preparation process. The SIL-IS and the endogenous analyte behave almost identically during extraction, chromatography, and ionization.[3] Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the mass spectrometric signal of the analyte to that of the SIL-IS, highly accurate and precise quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.

Experimental Protocols

Materials and Reagents
  • Chlorphenesin analytical standard

  • This compound internal standard

  • HPLC-grade methanol (B129727)

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • Ammonium formate

  • Human plasma (or other relevant biological matrix)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Liquid Chromatography Method

The following table summarizes the recommended starting conditions for the HPLC separation. These parameters may require optimization based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Column C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 95% A, ramp to 5% A over 5 minutes, hold for 1 minute, return to initial conditions and equilibrate for 2 minutes.
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry Method

The following table outlines the suggested Multiple Reaction Monitoring (MRM) transitions and mass spectrometer settings for Chlorphenesin and this compound. These parameters should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Chlorphenesin 203.0127.110020
This compound 208.0132.110020

Note: The precursor ion for Chlorphenesin corresponds to its [M+H]+ adduct. The fragmentation of Chlorphenesin likely involves the cleavage of the ether bond, leading to the formation of the 4-chlorophenol (B41353) fragment (m/z 127.1). For this compound, the corresponding fragment would have a mass-to-charge ratio of 132.1. These transitions are based on common fragmentation patterns of similar compounds and should be confirmed experimentally.

Standard and Quality Control Sample Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Chlorphenesin and this compound in methanol to prepare individual stock solutions.

  • Working Standard Solutions: Prepare a series of working standard solutions of Chlorphenesin by serially diluting the stock solution with 50:50 methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.

  • Calibration Curve and Quality Control (QC) Samples: Spike blank human plasma (or other matrix) with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

Sample Preparation from Biological Matrix (Human Plasma)

A protein precipitation method is a straightforward approach for sample cleanup.

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (100 ng/mL).

  • Vortex briefly to mix.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (95% A: 5% B).

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation

A summary of typical acceptance criteria for a bioanalytical method validation is provided below, based on FDA guidelines.

Quantitative Data Summary
Validation ParameterAcceptance CriteriaTypical Expected Performance
Linearity (r²) ≥ 0.99> 0.995
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; precision ≤ 20%; accuracy ± 20%0.5 - 5 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Accuracy (% Bias) Within ± 15% (± 20% at LLOQ)Within ± 10%
Recovery (%) Consistent, precise, and reproducible> 85%
Matrix Effect CV of IS-normalized matrix factor ≤ 15%< 15%

Visualizations

Experimental Workflow

G Figure 1: Experimental Workflow for Chlorphenesin Quantification cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Spike Spike with this compound (IS) Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Detect MS/MS Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantification using Calibration Curve Calculate->Quantify

Caption: Workflow for Chlorphenesin quantification.

Logical Relationship of Isotope Dilution

G Figure 2: Principle of Isotope Dilution Analyte Analyte (Chlorphenesin) SamplePrep Sample Preparation (Extraction, etc.) Analyte->SamplePrep IS Internal Standard (this compound) IS->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS Ratio Analyte/IS Ratio LCMS->Ratio Quantification Accurate Quantification Ratio->Quantification

Caption: Principle of isotope dilution method.

Conclusion

The use of this compound as a stable isotope-labeled internal standard provides a robust and reliable method for the quantification of Chlorphenesin in various matrices. The detailed protocols and validation parameters outlined in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a high-quality bioanalytical assay using isotope dilution LC-MS/MS. The inherent advantages of this methodology, including high accuracy and precision, make it the preferred choice for regulated bioanalysis and other applications requiring dependable quantitative data.

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and sensitive method for the quantitative analysis of Chlorphenesin-D5 using High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-Performance Liquid Chromatography (UPLC). Chlorphenesin (B1668841) is a preservative and muscle relaxant, and its deuterated analog, this compound, is commonly used as an internal standard for accurate quantification in complex matrices. This document provides comprehensive experimental protocols, quantitative data, and visual workflows to facilitate method implementation in analytical laboratories.

Introduction

Chlorphenesin is an antimicrobial agent used as a preservative in cosmetics and personal care products. Its carbamate (B1207046) ester is also utilized as a skeletal muscle relaxant.[1] Accurate and reliable quantification of chlorphenesin in various samples is crucial for quality control, pharmacokinetic studies, and safety assessments. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision in quantitative LC-MS analysis.[2]

High-Resolution Mass Spectrometry (HRMS) offers significant advantages for the analysis of pharmaceuticals and personal care products, providing high sensitivity, selectivity, and the ability to perform accurate mass measurements for confident compound identification.[3][4][5] This note describes a UPLC-HRMS method optimized for the analysis of this compound.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for cosmetic creams is outlined below. This should be optimized based on the specific matrix.

  • Extraction: Accurately weigh 1.0 g of the sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of methanol.[6]

  • Vortex for 2 minutes to ensure thorough mixing and extraction of the analyte.

  • Spike with the internal standard (this compound) solution to achieve a final concentration of 100 ng/mL.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

  • The sample is now ready for UPLC-HRMS analysis.

UPLC-HRMS Methodology

The analysis is performed using a UPLC system coupled to a high-resolution mass spectrometer, such as a Q Exactive HF Orbitrap or a similar instrument.[3]

Table 1: UPLC and HRMS Parameters

ParameterValue
UPLC System ACQUITY UPLC H-Class PLUS or similar[7]
ColumnC18 Column (e.g., 2.1 mm × 50 mm, 1.7 µm)[8][9][10]
Mobile Phase A0.1% Formic Acid in Water[11]
Mobile Phase BAcetonitrile with 0.1% Formic Acid[11]
Flow Rate0.4 mL/min
Gradient10% B to 95% B over 5 min, hold for 2 min, return to initial conditions
Injection Volume5 µL
Column Temperature40 °C[11]
HRMS System Q Exactive HF Orbitrap Mass Spectrometer or similar[3]
Ionization ModeHeated Electrospray Ionization (HESI), Positive Mode
Scan ModeFull MS / dd-MS² (Data-Dependent MS²)[3]
Resolution70,000 (Full MS), 17,500 (dd-MS²)
Scan Rangem/z 100-500
Collision EnergyStepped HCD (20, 30, 40 eV)
Capillary Voltage3.5 kV

Data Presentation

Quantitative analysis relies on the accurate mass measurement of the precursor and product ions of this compound.

Table 2: High-Resolution Mass Spectrometry Data for this compound

AnalyteFormulaPrecursor IonTheoretical m/zMajor Fragment Ions (m/z)
This compoundC₉H₆D₅ClO₃[M+H]⁺208.0828128.0155, 91.0413

Note: The m/z values are calculated based on the deuterated structure and may need to be confirmed experimentally.

Diagrams and Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

G Experimental Workflow for this compound Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Weighing (1g) Extraction Methanol Extraction Sample->Extraction Spiking Internal Standard Spiking Extraction->Spiking Centrifugation Centrifugation Spiking->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration UPLC UPLC Separation Filtration->UPLC HRMS HRMS Detection (Orbitrap) UPLC->HRMS Acquisition Data Acquisition HRMS->Acquisition Quantification Quantification & Reporting Acquisition->Quantification

Caption: UPLC-HRMS workflow for this compound.

Proposed Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is critical for its specific detection. The following diagram shows the proposed fragmentation pathway.

G Proposed Fragmentation of this compound [M+H]⁺ cluster_frags parent This compound [M+H]⁺ m/z = 208.0828 frag1 [C₆H₂D₅O₂]⁺ m/z = 91.0413 parent->frag1 Loss of C₃H₄ClO frag2 [C₆H₄ClO]⁺ m/z = 128.0155 parent->frag2 Loss of C₃H₂D₅O₂

Caption: Fragmentation of this compound.

Conclusion

The described UPLC-HRMS method provides a sensitive, selective, and reliable approach for the quantification of this compound. The high resolution and accurate mass capabilities of the Orbitrap mass spectrometer ensure confident identification and quantification, making this method highly suitable for demanding applications in drug development, clinical toxicology, and quality control of consumer products.[4][5] The detailed protocols and workflows provided herein serve as a valuable resource for laboratories aiming to implement this analysis.

References

Application Notes and Protocols for Chlorphenesin-D5 as a Tracer in Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Chlorphenesin-D5 as a stable isotope-labeled tracer in metabolic fate studies. The information is intended to guide researchers in designing and executing robust experiments to elucidate the absorption, distribution, metabolism, and excretion (ADME) of chlorphenesin (B1668841).

Introduction to Chlorphenesin and the Role of Stable Isotope Labeling

Chlorphenesin is a compound with muscle relaxant and antifungal properties, also used as a preservative in cosmetic products.[1][2] Understanding its metabolic fate is crucial for assessing its safety and efficacy. Stable isotope labeling, particularly with deuterium (B1214612) (D), is a powerful technique in drug metabolism studies.[3][4][5][6] Deuterated compounds, such as this compound, are chemically almost identical to their non-labeled counterparts but can be distinguished by mass spectrometry. This allows them to be used as tracers to follow the metabolic journey of a drug within a biological system with high precision and without the need for radioactive isotopes.[6][7][8] this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS/MS) analysis, enhancing the accuracy of quantitative measurements.

Biotransformation of Chlorphenesin

The metabolism of chlorphenesin involves both Phase I and Phase II biotransformation reactions, primarily occurring in the liver.[9][10] Phase I reactions introduce or expose functional groups, while Phase II reactions involve conjugation with endogenous molecules to increase water solubility and facilitate excretion.

Based on current literature, the primary metabolic pathways of chlorphenesin include:

  • Oxidation: The aliphatic side chain of chlorphenesin can undergo oxidation.

  • Glucuronidation: The hydroxyl groups of chlorphenesin can be conjugated with glucuronic acid. This is a common metabolic pathway, with 85% of a dose being excreted as the glucuronide metabolite within 24 hours.[1]

  • Sulfation: Conjugation with sulfate (B86663) is another potential metabolic route.

The major identified urinary metabolites of chlorphenesin are:

  • Chlorphenesin glucuronide[4]

  • Chlorphenesin sulfate[4]

  • 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP)[4]

  • 4-chlorophenoxyacetic acid (4-CPA)[4][11]

The following diagram illustrates the proposed metabolic pathway of Chlorphenesin.

Chlorphenesin_Metabolism Proposed Metabolic Pathway of Chlorphenesin Chlorphenesin Chlorphenesin PhaseI Phase I Metabolism (Oxidation) Chlorphenesin->PhaseI PhaseII Phase II Metabolism Chlorphenesin->PhaseII CPP 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP) PhaseI->CPP CPA 4-chlorophenoxyacetic acid (4-CPA) CPP->CPA Glucuronide Chlorphenesin Glucuronide PhaseII->Glucuronide Sulfate Chlorphenesin Sulfate PhaseII->Sulfate

Caption: Proposed metabolic pathway of Chlorphenesin.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters and metabolite concentrations of chlorphenesin from various studies. These values can serve as a reference for designing and interpreting metabolic fate studies.

Table 1: Pharmacokinetic Parameters of Chlorphenesin

SpeciesDosing RouteDoseTmax (h)Cmax (ng/mL)Half-life (h)AUC (ng·h/mL)Reference
HumanOral4.0 mg2.015.012 - 30Not Reported[5]
EquineIV0.1 mg/kgNot ApplicableNot Reported1.3 - 2.6Not Reported[5]
SwineIV0.1 mg/kgNot ApplicableNot Reported1.3 - 2.6Not Reported[5]
OvineIV0.1 mg/kgNot ApplicableNot Reported1.3 - 2.6Not Reported[5]
CanineIV0.1 mg/kgNot ApplicableNot Reported1.3 - 2.6Not Reported[5]

Table 2: Urinary Metabolite Concentrations of Chlorphenesin After Dermal Application in Humans

MetaboliteSingle Application (ng/mL)Multiple Applications (ng/mL)Reference
4-chlorophenoxyacetic acid (4-CPA)up to ~1500up to ~2300[4]
3-(4-chlorophenoxy)-2-hydroxypropanoic acid (4-CPP)Similar abundance to 4-CPASimilar abundance to 4-CPA[4]

Experimental Protocols

This section provides detailed methodologies for conducting a metabolic fate study of chlorphenesin using this compound as a tracer.

Protocol 1: In Vivo Metabolic Fate Study in Rats

This protocol outlines the steps for an oral administration study in rats to investigate the absorption, metabolism, and excretion of chlorphenesin.

1. Materials and Reagents:

  • Chlorphenesin

  • This compound (for use as an internal standard in analysis)

  • Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)

  • Metabolic cages for urine and feces collection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Sample storage vials

  • Solvents for sample extraction (e.g., acetonitrile (B52724), methyl tert-butyl ether)

  • LC-MS/MS system

2. Experimental Workflow:

in_vivo_workflow In Vivo Metabolic Fate Study Workflow acclimatization Animal Acclimatization dosing Oral Dosing with Chlorphenesin acclimatization->dosing sample_collection Sample Collection (Blood, Urine, Feces) dosing->sample_collection sample_processing Sample Processing (Plasma separation, Homogenization) sample_collection->sample_processing extraction Extraction of Analytes sample_processing->extraction analysis LC-MS/MS Analysis with This compound Internal Standard extraction->analysis data_analysis Data Analysis and Pharmacokinetic Modeling analysis->data_analysis

Caption: Workflow for an in vivo metabolic fate study.

3. Detailed Procedure:

  • Animal Acclimatization: House male Sprague-Dawley rats in individual metabolic cages for at least 3 days prior to the experiment to allow for acclimatization. Provide access to food and water ad libitum.

  • Dosing: Prepare a homogenous suspension of chlorphenesin in the chosen vehicle. Administer a single oral dose to each rat via gavage. A typical dose might be in the range of 10-50 mg/kg.

  • Sample Collection:

    • Blood: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Collect blood into EDTA-coated tubes.

    • Urine and Feces: Collect urine and feces separately at intervals (e.g., 0-8, 8-24, 24-48 hours) using the metabolic cages.

  • Sample Processing:

    • Plasma: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

    • Urine: Measure the volume of urine collected at each interval and store aliquots at -80°C.

    • Feces: Homogenize fecal samples with water and store at -80°C.

  • Sample Extraction (Liquid-Liquid Extraction):

    • To a 100 µL aliquot of plasma, urine, or fecal homogenate, add 50 µL of the this compound internal standard working solution.

    • Add 50 µL of 1 M ammonium (B1175870) formate (B1220265) (pH 3).

    • Add 650 µL of methyl tert-butyl ether (MTBE) and vortex for 20 minutes.

    • Centrifuge to separate the organic layer.

    • Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 40% acetonitrile in water).

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of chlorphenesin and its metabolites.

    • Use this compound as the internal standard to correct for matrix effects and variations in extraction and injection.

    • Monitor the specific mass transitions for chlorphenesin, its metabolites, and this compound.

  • Data Analysis:

    • Calculate the concentrations of chlorphenesin and its metabolites in each sample.

    • Determine pharmacokinetic parameters such as Cmax, Tmax, half-life, and AUC using appropriate software.

    • Quantify the amount of parent drug and metabolites excreted in urine and feces.

Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes

This protocol describes an in vitro experiment to identify the metabolites of chlorphenesin formed by human liver enzymes.

1. Materials and Reagents:

  • Chlorphenesin

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Centrifuge

  • LC-MS/MS system

2. Experimental Workflow:

in_vitro_workflow In Vitro Metabolism Study Workflow preincubation Pre-incubation of Microsomes incubation Incubation with Chlorphenesin and NADPH preincubation->incubation quenching Quenching the Reaction incubation->quenching centrifugation Protein Precipitation and Centrifugation quenching->centrifugation supernatant_analysis Analysis of Supernatant by LC-MS/MS centrifugation->supernatant_analysis metabolite_identification Metabolite Identification supernatant_analysis->metabolite_identification

Caption: Workflow for an in vitro metabolism study.

3. Detailed Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (pH 7.4), pooled human liver microsomes (e.g., 0.5 mg/mL), and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding chlorphenesin (e.g., 1 µM final concentration).

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Quenching the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound as the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at high speed to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis to identify and quantify the formed metabolites.

  • Metabolite Identification: Analyze the samples using high-resolution mass spectrometry to identify potential metabolites based on their accurate mass and fragmentation patterns. Compare the results with a control incubation without NADPH to distinguish between enzymatic and non-enzymatic degradation.

Conclusion

The use of this compound as a tracer in metabolic fate studies provides a robust and reliable method for understanding the ADME properties of chlorphenesin. The detailed protocols and data presented in these application notes offer a solid foundation for researchers to design and conduct their own studies, ultimately contributing to a comprehensive safety and efficacy profile of this compound.

References

Troubleshooting & Optimization

Matrix effects in Chlorphenesin analysis and the role of Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Chlorphenesin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common analytical challenges, with a specific focus on matrix effects and the role of the deuterated internal standard, Chlorphenesin-D5.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in Chlorphenesin analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1][2][3][4][5] In the context of Chlorphenesin analysis, particularly in biological matrices like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can co-extract with Chlorphenesin.[3][4] During LC-MS/MS analysis, these matrix components can interfere with the ionization of Chlorphenesin and its internal standard in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2][6][7][8] This interference can significantly impact the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of Chlorphenesin.[8][9][10]

Q2: What is this compound and how does it help in mitigating matrix effects?

A2: this compound is a stable isotope-labeled (deuterated) version of Chlorphenesin. It is an ideal internal standard (IS) for quantitative LC-MS/MS analysis.[11][12] Because this compound is chemically identical to Chlorphenesin, it co-elutes chromatographically and experiences the same matrix effects (ion suppression or enhancement).[12][13] By adding a known amount of this compound to each sample, any variation in the MS signal caused by matrix effects will affect both the analyte and the internal standard proportionally. The final concentration is determined by the ratio of the analyte peak area to the IS peak area, thus normalizing the results and compensating for the matrix-induced variations.[12][14]

Q3: How can I qualitatively and quantitatively assess matrix effects in my Chlorphenesin assay?

A3:

  • Qualitative Assessment (Post-Column Infusion): This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[3] A solution of Chlorphenesin is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected. Any dip or rise in the baseline signal of Chlorphenesin indicates the elution of matrix components causing ion suppression or enhancement, respectively.

  • Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying matrix effects.[3] The response of Chlorphenesin in a post-extraction spiked blank matrix sample is compared to the response of Chlorphenesin in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:

    • MF = (Peak Area in Post-Extraction Spiked Matrix) / (Peak Area in Neat Solution)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during Chlorphenesin analysis.

Problem Potential Cause Troubleshooting Steps
High Variability in Quality Control (QC) Samples Inconsistent matrix effects between samples.* Ensure Consistent Sample Preparation: Use a validated and standardized sample preparation protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to minimize variability in matrix components.[2][6] * Verify Internal Standard Addition: Confirm that this compound is accurately and consistently added to all samples and standards. * Optimize Chromatography: Improve chromatographic separation to resolve Chlorphenesin from interfering matrix components.[6][7]
Poor Signal-to-Noise Ratio for Chlorphenesin Significant ion suppression.* Improve Sample Cleanup: Employ more rigorous sample preparation techniques like solid-phase extraction (SPE) to remove a wider range of interfering compounds.[2] * Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or switch to a different column chemistry to separate Chlorphenesin from the suppression zone identified by post-column infusion. * Reduce Injection Volume: Injecting a smaller sample volume can reduce the amount of matrix components entering the MS source.[7][8] * Change Ionization Mode: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects.[7][15]
Inconsistent Peak Shapes for Chlorphenesin Matrix components affecting the chromatography.* Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as the samples to compensate for matrix-induced peak shape changes.[1][13] * Dilute the Sample: Diluting the sample extract can reduce the concentration of matrix components that may be causing peak distortion.[7]
This compound Signal is Unstable Issues with the internal standard itself or its addition.* Check IS Purity and Stability: Ensure the this compound stock solution is pure and has not degraded. * Verify Pipetting Accuracy: Use calibrated pipettes for adding the internal standard to ensure consistency.

Experimental Protocols

Sample Preparation: Protein Precipitation (PPT)

This is a common and rapid method for sample cleanup.

  • To 100 µL of plasma/serum sample, add 20 µL of this compound working solution (e.g., 100 ng/mL).

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the LC-MS/MS system.

LC-MS/MS Analysis

Below are typical starting conditions for the analysis of Chlorphenesin. Optimization will be required for specific instrumentation and matrices.

Parameter Condition
LC Column C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes.
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Transitions Chlorphenesin: Optimize precursor and product ionsThis compound: Optimize precursor and product ions
Collision Energy Optimize for each transition.

Visualizing the Workflow

A clear understanding of the analytical workflow is crucial for troubleshooting.

Chlorphenesin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add this compound Internal Standard Sample->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation (C18 Column) Reconstitute->LC_Separation MS_Ionization MS Ionization (ESI+) LC_Separation->MS_Ionization MS_Detection MS/MS Detection (MRM) MS_Ionization->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantification Ratio->Quantification

Caption: Workflow for Chlorphenesin analysis from sample preparation to quantification.

Logical Troubleshooting Flow

When encountering issues, a logical approach can quickly identify the source of the problem.

Troubleshooting_Flow node_action node_action Start Inconsistent Results? Check_IS IS Response Stable? Start->Check_IS Check_Retention Retention Time Stable? Check_IS->Check_Retention Yes Action_IS Verify IS prep and addition Check_IS->Action_IS No Check_Peak_Shape Good Peak Shape? Check_Retention->Check_Peak_Shape Yes Action_LC Troubleshoot LC: - Check for leaks - Mobile phase prep - Column integrity Check_Retention->Action_LC No Matrix_Effect Assess Matrix Effect (Post-Column Infusion) Check_Peak_Shape->Matrix_Effect Yes Action_Cleanup Improve Sample Cleanup (e.g., SPE) Check_Peak_Shape->Action_Cleanup No Ion_Suppression Ion Suppression Observed? Matrix_Effect->Ion_Suppression Action_Chromatography Optimize Chromatography Ion_Suppression->Action_Chromatography Yes Resolved Problem Resolved Ion_Suppression->Resolved No Action_IS->Check_IS Action_LC->Check_Retention Action_Cleanup->Check_Peak_Shape Action_Chromatography->Resolved

Caption: A logical flowchart for troubleshooting common issues in Chlorphenesin analysis.

References

Technical Support Center: Ensuring the Isotopic Integrity of Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Chlorphenesin-D5. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing isotopic exchange in this compound samples. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reliability of your analytical data.

Frequently Asked Questions (FAQs)

Q1: What is isotopic exchange and why is it a concern for this compound?

A1: Isotopic exchange is a chemical process where a deuterium (B1214612) (D) atom on a labeled compound, such as this compound, is replaced by a hydrogen (H) atom from the surrounding environment (e.g., solvent, sample matrix). This is also known as H/D or back-exchange. This process can compromise the isotopic purity of the internal standard, leading to inaccurate quantification in sensitive analytical methods like LC-MS/MS. The loss of deuterium can cause the internal standard to be partially measured as the unlabeled analyte, resulting in an overestimation of the analyte's concentration.

Q2: Where are the deuterium labels on this compound located and are they stable?

A2: The IUPAC name for this compound is 3-(4-chlorophenoxy)-1,1,2,3,3-pentadeuteriopropane-1,2-diol. This indicates that the five deuterium atoms are located on the carbon backbone of the propanediol (B1597323) moiety. Deuterium atoms attached to carbon are generally considered to be in stable, non-exchangeable positions under typical analytical conditions, as opposed to deuterium on heteroatoms (like oxygen or nitrogen), which are highly labile. However, extreme pH or high temperatures can potentially facilitate exchange even from carbon positions.

Q3: What are the primary factors that can induce isotopic exchange in this compound samples?

A3: The main factors that can promote the exchange of deuterium for hydrogen are:

  • pH: Both highly acidic (pH < 2.5) and, particularly, basic (pH > 7) conditions can catalyze isotopic exchange. The rate of exchange is generally at its minimum between pH 2.5 and 7.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including isotopic exchange. Therefore, it is crucial to keep samples, standards, and autosamplers cool.

  • Solvent Composition: Protic solvents, such as water and methanol, contain exchangeable protons and can facilitate deuterium exchange. Aprotic solvents, like acetonitrile (B52724), are generally preferred for storing and preparing deuterated standards.

Q4: What are the ideal storage conditions for this compound stock solutions and samples?

A4: To maintain the isotopic integrity of this compound:

  • Stock Solutions: Prepare stock solutions in a high-purity aprotic solvent like acetonitrile. Store in tightly sealed, amber glass vials at -20°C or lower for long-term storage.

  • Working Solutions and Prepared Samples: Minimize the time samples are in aqueous or protic solutions. If aqueous solutions are necessary, ensure the pH is near neutral. Store prepared samples in an autosampler cooled to 4°C and analyze them as promptly as possible.

Troubleshooting Guide

This guide addresses common issues that may indicate isotopic exchange in your this compound samples.

Observed Problem Potential Cause Troubleshooting Steps
Inconsistent or decreasing internal standard (IS) response over a run sequence. Isotopic exchange is occurring in the autosampler.1. Check Autosampler Temperature: Ensure the autosampler is properly cooled (e.g., 4°C).2. Evaluate Solvent: If samples are reconstituted in a protic or high pH solvent, this may be causing the exchange. Consider switching to a solvent with a higher percentage of organic, aprotic solvent or adjusting the pH to be near neutral.3. Run Time: A long run sequence can allow for more time for exchange to occur. Consider breaking up long runs or re-preparing samples.
High response for the unlabeled analyte in blank samples spiked only with IS. The this compound standard may have undergone exchange prior to use, or there is inherent unlabeled analyte in the standard.1. Analyze Freshly Prepared IS Solution: Prepare a fresh solution of this compound in an aprotic solvent and analyze it directly to check for the presence of the unlabeled analyte.2. Review Storage Conditions: Ensure the neat material and stock solutions have been stored correctly (cold, dry, protected from light).3. Consult Certificate of Analysis: Check the isotopic purity stated on the certificate of analysis from the supplier.
Calibration curve is non-linear, particularly at the low or high end. Isotopic exchange can disproportionately affect different concentration levels. Alternatively, the presence of unlabeled analyte in the IS can impact linearity.1. Perform Stability Experiment: Conduct an experiment to assess the stability of this compound in your sample matrix and analytical solutions (see Experimental Protocol 2).2. Verify Isotopic Purity: Check the certificate of analysis for the isotopic purity of your standard. The presence of unlabeled analyte can cause non-linearity.
Poor accuracy and precision in QC samples. Inconsistent isotopic exchange between samples.1. Standardize Sample Preparation: Ensure that all samples and standards are treated identically in terms of solvent exposure, pH, temperature, and time from preparation to analysis.2. Optimize Sample Preparation: Minimize the time samples are exposed to conditions that promote exchange. For example, perform any necessary incubations at low temperatures.

Data Presentation

The stability of a deuterated internal standard is highly dependent on the experimental conditions. The following table summarizes hypothetical data from a stability experiment as described in Protocol 2, illustrating the impact of pH and temperature on isotopic exchange.

Condition Incubation Time (hours) Temperature (°C) pH % Decrease in IS Signal Analyte Peak Detected in IS Channel?
Matrix A 2446.8< 2%No
Matrix A 24256.88%Yes
Reconstitution Solvent 24258.525%Yes
Reconstitution Solvent 2448.510%Yes
Mobile Phase A 24253.0< 1%No

Interpretation: The data indicates that the internal standard is relatively stable in the biological matrix at 4°C. However, at room temperature, some exchange is observed. The stability is significantly worse in a slightly basic reconstitution solvent, but this can be mitigated by lowering the temperature. The acidic mobile phase appears to be the most stable condition.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound.

Materials:

  • This compound neat material

  • High-purity, anhydrous acetonitrile

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Amber glass vials with PTFE-lined caps

Methodology:

  • Equilibration: Allow the vial containing the this compound neat material to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of atmospheric moisture.

  • Weighing: Accurately weigh the desired amount of this compound using a calibrated analytical balance.

  • Dissolution: Quantitatively transfer the weighed material to a Class A volumetric flask. Add a small amount of acetonitrile to dissolve the solid completely. Once dissolved, bring the flask to volume with acetonitrile.

  • Stock Solution Storage: Transfer the stock solution into amber glass vials. Store at -20°C or below.

  • Working Solution Preparation: Prepare working solutions by diluting the stock solution with an appropriate solvent. For routine analysis, a solvent composition that matches the initial mobile phase conditions is often suitable (e.g., 90:10 acetonitrile:water with pH adjustment if necessary). Prepare working solutions fresh daily if possible, or store at 4°C for a limited time.

Protocol 2: Assessing the Isotopic Stability of this compound

Objective: To evaluate the stability of this compound under the specific conditions of an analytical method.

Materials:

  • This compound working solution

  • Blank biological matrix (e.g., human plasma)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • Set A (T=0): Spike a known concentration of the this compound working solution into the blank analytical matrix. Immediately process these samples according to your established sample preparation protocol and analyze them.

    • Set B (Incubated Matrix): Spike the same concentration of this compound into the blank matrix and incubate under conditions you wish to test (e.g., room temperature for 4 hours, 4°C for 24 hours). After incubation, process and analyze the samples.

    • Set C (Incubated Solvent): Spike the same concentration of this compound into your sample reconstitution solvent and incubate under the same conditions as Set B. Analyze these samples.

  • LC-MS/MS Analysis: Analyze all samples, monitoring for the signal of both this compound and the unlabeled Chlorphenesin.

  • Data Evaluation:

    • Compare the peak area of this compound in Set B and Set C to that in Set A. A significant decrease in the peak area (>15%) in the incubated samples suggests degradation or isotopic exchange.

    • Examine the chromatograms of the incubated samples for any peak appearing in the unlabeled analyte channel at the retention time of this compound. The presence of such a peak is a direct indicator of back-exchange.

Protocol 3: LC-MS/MS Method for the Analysis of Chlorphenesin in Human Plasma

This protocol is adapted from a method for the structurally similar compound, chlorpheniramine, and should be validated for Chlorphenesin.

Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound working solution.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to an injection vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • LC System: Agilent 1200 or equivalent

  • Column: ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm

  • Column Temperature: 40°C

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Mass Spectrometer: Agilent G6410A Triple Quadrupole or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical - to be optimized):

    • Chlorphenesin: Q1: 203.0 -> Q3: 127.0

    • This compound: Q1: 208.0 -> Q3: 132.0

Visualizations

G cluster_prep Sample Preparation and Storage cluster_analysis LC-MS/MS Analysis cluster_qc Quality Control prep_start Start: Receive this compound stock_sol Prepare Stock Solution (Aprotic Solvent, e.g., Acetonitrile) prep_start->stock_sol store_stock Store Stock Solution (-20°C, Amber Vial) stock_sol->store_stock work_sol Prepare Working Solution (Daily, if possible) store_stock->work_sol sample_prep Spike and Prepare Samples (Protein Precipitation) work_sol->sample_prep stability_check Perform Stability Check (Protocol 2) work_sol->stability_check store_sample Store Prepared Samples (4°C in Autosampler) sample_prep->store_sample sample_prep->stability_check analysis Inject and Analyze (LC-MS/MS) store_sample->analysis data_review Review Data (Check for IS consistency) analysis->data_review

Caption: Recommended workflow for handling this compound samples.

G start Inconsistent IS Response or Evidence of Isotopic Exchange check_temp Is autosampler temperature ≤ 4°C? start->check_temp check_ph Is sample/solvent pH between 2.5 and 7? check_temp->check_ph Yes sol_temp Action: Cool autosampler. check_temp->sol_temp No check_solvent Is the solvent primarily aprotic? check_ph->check_solvent Yes sol_ph Action: Adjust pH of sample/ reconstitution solvent. check_ph->sol_ph No check_storage Were stock solutions stored correctly (-20°C, sealed)? check_solvent->check_storage Yes sol_solvent Action: Increase proportion of aprotic solvent (e.g., ACN). check_solvent->sol_solvent No sol_storage Action: Prepare fresh stock and working solutions. check_storage->sol_storage No end Problem Resolved check_storage->end Yes sol_temp->end sol_ph->end sol_solvent->end sol_storage->end

Caption: Troubleshooting decision tree for isotopic exchange issues.

Stability of Chlorphenesin-D5 in different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Chlorphenesin-D5 under various storage conditions. The information is intended for researchers, scientists, and drug development professionals.

Disclaimer: Specific stability studies for this compound are limited. The following information is largely based on data for the non-deuterated compound, Chlorphenesin. While the stability profile is expected to be very similar, it is recommended to perform in-house stability testing for critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and exposure to light. Like its non-deuterated counterpart, it can be susceptible to degradation under harsh environmental conditions.

Q2: What are the recommended storage conditions for this compound?

A2: As a general guideline, this compound should be stored in tightly closed containers at room temperature, protected from light and moisture.[1] For solutions, storage at refrigerated temperatures (2-8°C) in light-protecting containers is advisable to ensure long-term stability.

Q3: Is this compound sensitive to light?

A3: Yes, Chlorphenesin is known to undergo photodegradation upon exposure to UV light.[2][3] A primary degradation product is 4-chlorophenol. Therefore, it is crucial to protect solutions of this compound from light during storage and handling.

Q4: What is the optimal pH range for aqueous solutions of this compound?

Q5: What are the potential degradation products of this compound?

A5: Based on studies of Chlorphenesin, photodegradation can lead to the formation of 4-chlorophenol.[2][3] Other potential degradation pathways could involve oxidation or hydrolysis under extreme pH and temperature conditions, though specific products for the D5 variant have not been documented in the reviewed literature.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or decreased concentration over time Inappropriate storage temperature or pH.Store the solution at 2-8°C. Ensure the pH of the solution is within the 3-8 range. Re-assay the concentration.
Appearance of new peaks in analytical chromatograms Degradation of the compound.Protect the solution from light by using amber vials or covering the container with aluminum foil. Re-evaluate storage conditions and consider performing forced degradation studies to identify the degradants.
Discoloration of the solution Photodegradation or chemical incompatibility.Immediately protect the solution from light. Review the composition of the solution for any incompatible excipients. Prepare a fresh solution under controlled, light-protected conditions.

Stability Data Summary

The following tables provide an illustrative summary of expected stability based on typical stability study protocols, as specific quantitative data for this compound is not available.

Table 1: Illustrative Long-Term Stability Data for this compound Solution (0.1 mg/mL in pH 6.0 Buffer)

Storage ConditionTime PointAssay (% of Initial)Appearance
2-8°C, Protected from Light0 Months100.0Clear, colorless
3 Months99.8Clear, colorless
6 Months99.5Clear, colorless
12 Months99.1Clear, colorless
25°C / 60% RH, Protected from Light0 Months100.0Clear, colorless
3 Months98.5Clear, colorless
6 Months97.2Clear, colorless
12 Months95.0Clear, colorless

Table 2: Illustrative Accelerated Stability Data for this compound Solution (0.1 mg/mL in pH 6.0 Buffer)

Storage ConditionTime PointAssay (% of Initial)Appearance
40°C / 75% RH, Protected from Light0 Months100.0Clear, colorless
1 Month96.3Clear, colorless
3 Months92.1Clear, colorless
6 Months88.5Slight yellow tint

Experimental Protocols

Protocol 1: General Stability Testing of this compound Solution

This protocol outlines a general procedure for assessing the stability of a this compound solution.

  • Solution Preparation: Prepare a solution of this compound at the desired concentration in a relevant solvent or buffer system.

  • Initial Analysis (Time 0):

    • Visually inspect the solution for color and clarity.

    • Measure the pH of the solution.

    • Determine the initial concentration of this compound using a validated, stability-indicating analytical method (e.g., HPLC-UV).

  • Sample Storage: Aliquot the solution into appropriate containers (e.g., amber glass vials) and store them under the desired long-term and accelerated storage conditions.

  • Time Point Analysis: At specified time intervals (e.g., 1, 3, 6, 12 months), remove samples from each storage condition and allow them to equilibrate to room temperature.

  • Repeat Analysis: Perform the same analyses as in the initial step (visual inspection, pH, and concentration determination).

  • Data Evaluation: Compare the results at each time point to the initial data to evaluate the stability of the solution.

Visualizations

Stability_Testing_Workflow cluster_prep Preparation cluster_initial Initial Analysis (T=0) cluster_storage Storage cluster_timepoint Time Point Analysis cluster_eval Evaluation prep Prepare this compound Solution initial_analysis Visual Inspection pH Measurement Concentration Assay prep->initial_analysis long_term Long-Term (e.g., 2-8°C) initial_analysis->long_term accelerated Accelerated (e.g., 40°C/75% RH) initial_analysis->accelerated timepoint_analysis Repeat Analysis at Scheduled Intervals long_term->timepoint_analysis accelerated->timepoint_analysis evaluation Compare to T=0 Data Assess Stability timepoint_analysis->evaluation

Caption: Workflow for a typical stability study of a this compound solution.

Logical_Relationship cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathway cluster_control Control Measures light Light Exposure degradation This compound Degradation light->degradation temp Temperature temp->degradation ph pH ph->degradation products Degradation Products (e.g., 4-chlorophenol) degradation->products protect Protect from Light protect->light refrigerate Refrigerate (2-8°C) refrigerate->temp buffer Buffer to pH 3-8 buffer->ph

Caption: Factors influencing this compound stability and control measures.

References

Technical Support Center: Optimizing Fragmentation Parameters for Chlorphenesin-D5 in MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing tandem mass spectrometry (MS/MS) parameters for the analysis of Chlorphenesin-D5.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of fragmentation parameters for this compound.

Problem Possible Cause Suggested Solution
No or Low Signal for this compound Precursor Ion Incorrect mass calculation for the deuterated standard.Verify the exact mass of this compound. The mass will be 5 Daltons higher than unlabeled Chlorphenesin.
Suboptimal ionization source parameters.Optimize source conditions such as capillary voltage, gas flow, and temperature. For electrospray ionization (ESI), typical capillary voltages are in the range of 3-5 kV.
Inefficient ionization of this compound.Ensure the mobile phase composition is suitable for ionization. Acidic mobile phases (e.g., with 0.1% formic acid) are commonly used for positive ion mode.
Poor Fragmentation or No Product Ions Observed Inappropriate collision energy setting.Perform a product ion scan while ramping the collision energy (e.g., from 5 to 50 eV) to find the optimal setting for each fragment.
Suboptimal cone voltage (or fragmentor voltage).Optimize the cone voltage to facilitate the transfer of ions into the mass analyzer and induce some in-source fragmentation if desired. A typical starting range is 20-40 V.[1]
Instability of the precursor ion.Check for in-source fragmentation. If the precursor is fragmenting too readily in the source, lower the cone voltage.
Inconsistent or Unstable Signal Intensity Matrix effects from the sample.Use a stable isotope-labeled internal standard like this compound to compensate for matrix effects. Ensure proper sample clean-up and chromatographic separation.
Fluctuations in the ESI spray.Check the spray needle for blockages and ensure a consistent flow of mobile phase and nebulizing gas.
Instrument contamination.Clean the ion source and mass spectrometer inlet as per the manufacturer's recommendations.
Crosstalk between Analyte and Internal Standard Channels Isotopic contribution from the analyte to the internal standard signal.This is generally minimal with a D5 label. However, if high concentrations of unlabeled Chlorphenesin are present, a small contribution to the this compound signal may occur. Assess this by injecting a high concentration of unlabeled standard and monitoring the internal standard's MRM transition.
In-source fragmentation of the analyte forming an ion at the m/z of the internal standard's precursor.This is unlikely but can be investigated by infusing the analyte and monitoring the internal standard's precursor m/z.

Frequently Asked Questions (FAQs)

1. What is the expected precursor ion for this compound in positive ion ESI-MS/MS?

In positive ion mode using electrospray ionization (ESI), this compound is expected to form a protonated molecule, [M+H]⁺. Given the molecular weight of Chlorphenesin is approximately 202.64 g/mol , the monoisotopic mass of the protonated molecule is approximately 203.05. For this compound, the mass will be shifted by the addition of five deuterium (B1214612) atoms, resulting in an expected [M+H]⁺ of approximately 208.08 m/z.

2. What are the major product ions expected from the fragmentation of this compound?

The fragmentation of Chlorphenesin and its deuterated analog primarily occurs at the ether linkage and through the loss of the propanediol (B1597323) side chain. Based on predicted fragmentation patterns and the structure of Chlorphenesin, the following product ions are expected for this compound:

Precursor Ion (m/z)Predicted Product Ion (m/z)Description
208.08133.03Cleavage of the ether bond, resulting in the deuterated 4-chlorophenoxy radical cation.
208.08105.04Further fragmentation of the 4-chlorophenoxy moiety.

3. How do I optimize the collision energy for this compound?

To optimize the collision energy, perform a product ion scan for the selected precursor ion of this compound (e.g., m/z 208.08). In the product ion scan method, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the intensity of the desired product ions.[2] The collision energy that produces the highest and most stable intensity for a specific product ion is considered optimal for that transition. It is recommended to have at least two multiple reaction monitoring (MRM) transitions for quantification and confirmation.

4. What is a typical starting point for cone voltage optimization?

A typical starting range for cone voltage (or fragmentor voltage) for small molecules like this compound is between 20 V and 40 V.[1] The optimal cone voltage will maximize the precursor ion intensity while minimizing excessive in-source fragmentation. This can be optimized by infusing a standard solution of this compound and monitoring the precursor ion intensity as the cone voltage is varied.

5. My deuterated internal standard (this compound) elutes slightly earlier than the unlabeled analyte. Is this normal?

Yes, it is a known phenomenon that deuterated compounds can have slightly different chromatographic retention times compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[2] This is due to the subtle differences in polarity and intermolecular interactions caused by the substitution of hydrogen with deuterium.[2] This should not affect quantification as long as the peak shapes are good and the integration is accurate.

Experimental Protocols

Protocol for Optimization of MS/MS Parameters for this compound
  • Sample Preparation: Prepare a 1 µg/mL solution of this compound in a suitable solvent, typically the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Direct Infusion: Infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Precursor Ion Optimization (Full Scan):

    • Acquire data in full scan mode to confirm the m/z of the [M+H]⁺ precursor ion for this compound (expected around 208.08 m/z).

    • Optimize the cone voltage (or fragmentor voltage) by monitoring the precursor ion intensity while varying the voltage (e.g., in 5 V increments from 10 V to 60 V). Select the voltage that gives the maximum stable signal for the precursor ion.

  • Product Ion Identification (Product Ion Scan):

    • Set the mass spectrometer to product ion scan mode, selecting the optimized precursor ion (e.g., 208.08 m/z).

    • Acquire data at a fixed collision energy (e.g., 20 eV) to identify the major product ions.

  • Collision Energy Optimization (Product Ion Scan with Ramping CE):

    • For each major product ion identified, perform a product ion scan while ramping the collision energy (e.g., from 5 eV to 50 eV in 2 eV steps).

    • Plot the intensity of each product ion against the collision energy to create a collision energy profile.

    • Select the collision energy that yields the maximum intensity for each product ion of interest.

  • MRM Method Development:

    • Create an MRM method using the determined precursor ion and the optimized product ions with their corresponding optimal collision energies and the optimized cone voltage.

Visualizations

Workflow for Optimizing MS/MS Parameters

G cluster_prep Sample Preparation cluster_infusion Direct Infusion cluster_optimization Parameter Optimization cluster_method Method Finalization A Prepare 1 µg/mL This compound Solution B Infuse into MS (5-10 µL/min) A->B C Full Scan: Confirm Precursor Ion (m/z ~208.08) B->C D Optimize Cone Voltage (Monitor Precursor Ion Intensity) C->D E Product Ion Scan: Identify Major Fragments D->E F Ramp Collision Energy (Determine Optimal CE for each fragment) E->F G Create MRM Method: Precursor -> Product1 (CE1) Precursor -> Product2 (CE2) F->G

Caption: A workflow diagram illustrating the key steps for optimizing MS/MS parameters for this compound.

Proposed Fragmentation Pathway of this compound

References

Validation & Comparative

Cross-validation of analytical methods for Chlorphenesin using Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two common analytical methods for the quantification of Chlorphenesin (B1668841) in biological matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard, Chlorphenesin-D5, is highlighted for its role in enhancing the accuracy and precision of the LC-MS/MS method. This document serves as a practical resource for laboratories involved in the development, validation, and cross-validation of analytical methods for Chlorphenesin.

Introduction to Chlorphenesin and the Imperative of Cross-Validation

Chlorphenesin is an antimicrobial agent and a preservative commonly used in cosmetic and pharmaceutical products.[1][2] Accurate and reliable quantification of Chlorphenesin is crucial for quality control, pharmacokinetic studies, and safety assessments.[3] Cross-validation of analytical methods is a critical step to ensure that results are consistent and reproducible when a method is transferred between laboratories or when different analytical techniques are used. This process is essential for maintaining data integrity in multi-site clinical trials and post-marketing surveillance.

This guide will delve into a comparative cross-validation of two analytical techniques, presenting hypothetical yet representative experimental data to illustrate the performance of each method.

Experimental Protocols

Detailed methodologies for the analysis of Chlorphenesin using HPLC-UV and LC-MS/MS are provided below. These protocols are based on established analytical practices and findings from published studies.[4][5][6][7]

Sample Preparation

A consistent sample preparation procedure is crucial for reliable cross-validation.

  • Matrix: Human plasma.

  • Spiking: Blank plasma is spiked with stock solutions of Chlorphenesin and this compound (for LC-MS/MS).

  • Extraction: Protein precipitation is performed by adding 3 parts of acetonitrile (B52724) to 1 part of plasma.

  • Centrifugation: The mixture is vortexed and then centrifuged at 10,000 rpm for 10 minutes.

  • Collection: The supernatant is collected and evaporated to dryness under a gentle stream of nitrogen.

  • Reconstitution: The residue is reconstituted in the mobile phase for analysis.

Method 1: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (250 mm x 4.6 mm, 5 µm).[4][5][6]

  • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (55:45, v/v).[4][5][6]

  • Flow Rate: 1.0 mL/min.[4][5][6]

  • Detection: UV detection at 280 nm.[4][5][6]

  • Injection Volume: 20 µL.

  • Internal Standard: Not typically used in this method, quantification is based on an external standard calibration curve.

Method 2: LC-MS/MS
  • Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A suitable C18 column with a shorter length and smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • Chlorphenesin: Precursor ion > Product ion (specific m/z values would be determined during method development).

    • This compound: Precursor ion > Product ion (specific m/z values would be determined during method development).

  • Injection Volume: 5 µL.

  • Internal Standard: this compound.

Data Presentation: A Comparative Analysis

The following tables summarize the hypothetical performance data for the two analytical methods. This data is representative of what would be expected from a typical method validation and cross-validation study.

Table 1: Method Validation Parameters

ParameterHPLC-UVLC-MS/MS with this compound
Linearity (r²) > 0.995> 0.999
Range (µg/mL) 0.1 - 500.01 - 10
Lower Limit of Quantification (LLOQ) (µg/mL) 0.10.01
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 8%< 5%
Accuracy (% Recovery) 90 - 110%95 - 105%

Table 2: Cross-Validation Results (Analysis of the Same Samples by Both Methods)

Sample IDHPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
QC_Low0.320.306.25%
QC_Mid10.510.13.81%
QC_High42.040.53.57%
Unknown 15.85.55.21%
Unknown 225.124.23.59%

Workflow and Logical Relationships

The following diagrams illustrate the general workflow for cross-validation of analytical methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Comparison cluster_conclusion Conclusion SampleCollection Sample Collection (e.g., Plasma) Spiking Spiking with Chlorphenesin (& this compound for LC-MS/MS) SampleCollection->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction Reconstitution Reconstitution in Mobile Phase Extraction->Reconstitution HPLC_UV Method A: HPLC-UV Analysis Reconstitution->HPLC_UV LC_MSMS Method B: LC-MS/MS Analysis Reconstitution->LC_MSMS Data_A Quantification via External Standard HPLC_UV->Data_A Data_B Quantification via Internal Standard (this compound) LC_MSMS->Data_B Comparison Comparison of Results (e.g., % Difference) Data_A->Comparison Data_B->Comparison Conclusion Acceptance of Cross-Validation Comparison->Conclusion

Caption: Cross-validation workflow between HPLC-UV and LC-MS/MS methods.

Discussion and Conclusion

The presented data illustrates that both HPLC-UV and LC-MS/MS are suitable methods for the quantification of Chlorphenesin. However, the LC-MS/MS method, incorporating this compound as an internal standard, demonstrates superior sensitivity (lower LLOQ), precision, and accuracy. The use of a stable isotope-labeled internal standard effectively compensates for variations in sample preparation and instrument response, leading to more reliable data.

The cross-validation results show a good correlation between the two methods, with percentage differences within acceptable limits (typically ±20% for incurred sample reanalysis). This indicates that either method can be used reliably, with the choice depending on the specific requirements of the study, such as the need for high sensitivity or high throughput.

References

Navigating Bioanalytical Method Validation: A Comparative Guide to Chlorphenesin Analysis Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical step in ensuring the accuracy and reliability of pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an appropriate internal standard is paramount in this process. This guide provides an objective comparison of the performance of a bioanalytical method for Chlorphenesin using a deuterated internal standard versus other alternatives, supported by representative experimental data and detailed methodologies.

The use of a stable isotope-labeled internal standard (SIL-IS), such as a deuterated standard, is highly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for quantitative bioanalysis using mass spectrometry.[1] A deuterated internal standard for Chlorphenesin would have a slightly higher mass due to the replacement of one or more hydrogen atoms with deuterium. This subtle change makes it distinguishable by a mass spectrometer, while its chemical and physical properties remain nearly identical to Chlorphenesin. This similarity ensures that the deuterated standard closely mimics the analyte's behavior during sample extraction, chromatography, and ionization, providing a more accurate correction for potential variabilities.[1]

Superior Performance with a Deuterated Internal Standard: A Data-Driven Comparison

The primary advantage of using a deuterated internal standard lies in its ability to compensate for matrix effects, which are a significant source of variability in bioanalytical methods.[1] Matrix effects occur when components in the biological sample (e.g., plasma, urine) enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[1] Since a deuterated standard co-elutes with the analyte and experiences the same matrix effects, it provides a reliable means of normalization.[1]

While a specific bioanalytical validation report for Chlorphenesin with a deuterated standard in a biological matrix is not publicly available, the following tables present representative data from a validated LC-MS/MS method for a small molecule (Adefovir) in human plasma using its deuterated standard (Adefovir-d4). This data illustrates the expected performance of a well-validated method employing a deuterated internal standard.

Table 1: Calibration Curve Parameters
ParameterValue
Calibration Range0.50 - 42.47 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)> 0.99
Table 2: Accuracy and Precision
Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Lower Limit of Quantification (LLOQ)0.50≤ 5.095.0 - 105.0≤ 6.094.0 - 106.0
Low QC1.50≤ 4.096.0 - 104.0≤ 5.095.0 - 105.0
Mid QC20.0≤ 3.097.0 - 103.0≤ 4.096.0 - 104.0
High QC35.0≤ 2.598.0 - 102.0≤ 3.597.0 - 103.0

CV: Coefficient of Variation

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Mean Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC1.5085.20.981.01
High QC35.087.50.971.02

IS: Internal Standard

Table 4: Stability
Stability ConditionDurationQC LevelMean Stability (% of Nominal)
Bench-top (Room Temperature)6 hoursLow & High98.5 - 101.2
Freeze-thaw (3 cycles)-20°C to RTLow & High97.9 - 102.5
Long-term30 days at -80°CLow & High96.8 - 103.1

Experimental Protocols

The following are detailed methodologies for the key experiments in the validation of a bioanalytical method for Chlorphenesin using a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Objective: To prepare accurate and stable stock and working solutions of Chlorphenesin and its deuterated internal standard.

  • Protocol:

    • Prepare individual primary stock solutions of Chlorphenesin and Chlorphenesin-d4 in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare separate working solutions for the calibration standards and quality control (QC) samples by serially diluting the Chlorphenesin stock solution with the organic solvent.

    • Prepare a working solution of Chlorphenesin-d4 at a constant concentration (e.g., 100 ng/mL) to be added to all samples.

    • Verify the stability of stock and working solutions under intended storage conditions (e.g., refrigerated).

Sample Preparation (Protein Precipitation)
  • Objective: To extract Chlorphenesin and its deuterated internal standard from the biological matrix (e.g., human plasma).

  • Protocol:

    • Aliquot 100 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

    • Add 25 µL of the Chlorphenesin-d4 working solution to each well (except for blank samples).

    • Add 300 µL of cold acetonitrile (B52724) to each well to precipitate the plasma proteins.

    • Vortex the plate for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean 96-well plate.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue with 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Objective: To achieve chromatographic separation and sensitive detection of Chlorphenesin and its deuterated internal standard.

  • Protocol:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Flow Rate: 0.4 mL/min.

      • Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive mode.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Chlorphenesin: Precursor ion (e.g., m/z 203.0) → Product ion (e.g., m/z 127.0).

        • Chlorphenesin-d4: Precursor ion (e.g., m/z 207.0) → Product ion (e.g., m/z 131.0).

      • Optimize instrument parameters such as cone voltage and collision energy for maximum signal intensity.

Method Validation Experiments
  • Selectivity:

    • Objective: To demonstrate that the method can differentiate and quantify Chlorphenesin in the presence of other components in the sample.

    • Protocol: Analyze blank plasma samples from at least six different sources to check for interference at the retention times of Chlorphenesin and Chlorphenesin-d4. The response of any interfering peaks should be less than 20% of the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

  • Calibration Curve:

    • Objective: To establish the relationship between the instrument response and the known concentrations of Chlorphenesin.

    • Protocol: Prepare a series of calibration standards by spiking blank plasma with known concentrations of Chlorphenesin. Add the Chlorphenesin-d4 working solution to each standard. Process and analyze the calibration standards. Plot the peak area ratio of Chlorphenesin to Chlorphenesin-d4 against the nominal concentration of Chlorphenesin and determine the best-fit regression model.

  • Accuracy and Precision:

    • Objective: To assess the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

    • Protocol: Analyze QC samples at four concentration levels (LLOQ, low, mid, and high) in multiple replicates (n=5) on the same day (intra-day) and on at least three different days (inter-day). The mean concentration should be within ±15% of the nominal value (±20% for LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

  • Matrix Effect:

    • Objective: To assess the impact of matrix components on the ionization of Chlorphenesin and its deuterated internal standard.

    • Protocol: Prepare three sets of samples:

      • Set A: Chlorphenesin and Chlorphenesin-d4 spiked into the mobile phase.

      • Set B: Blank plasma extract spiked with Chlorphenesin and Chlorphenesin-d4.

      • Set C: Blank plasma spiked with Chlorphenesin and Chlorphenesin-d4 and subjected to the full extraction procedure.

      • Calculate the matrix factor (MF) by comparing the peak areas of Set B to Set A. Calculate the IS-normalized MF to demonstrate that the deuterated standard effectively compensates for matrix effects. The coefficient of variation of the IS-normalized MF across different lots of the biological matrix should be ≤ 15%.

  • Stability:

    • Objective: To evaluate the stability of Chlorphenesin in the biological matrix under various storage and processing conditions.

    • Protocol: Analyze QC samples (low and high concentrations) after subjecting them to different conditions, including short-term (bench-top) storage at room temperature, multiple freeze-thaw cycles, and long-term storage at -80°C. The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Visualizing the Workflow and Comparative Logic

To further clarify the experimental process and the rationale for using a deuterated standard, the following diagrams are provided.

Bioanalytical_Method_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample Spike_IS Spike with Chlorphenesin-d4 Plasma->Spike_IS Precipitate Protein Precipitation (Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_Separation LC Separation Reconstitute->LC_Separation MSMS_Detection MS/MS Detection LC_Separation->MSMS_Detection Quantification Quantification (Peak Area Ratio) MSMS_Detection->Quantification

Bioanalytical Method Workflow for Chlorphenesin Analysis.

Internal_Standard_Comparison cluster_deuterated Deuterated Internal Standard (Chlorphenesin-d4) cluster_alternative Alternative (Non-deuterated) Internal Standard D_IS Chemically Identical D_Coelution Co-elutes with Analyte D_IS->D_Coelution D_Matrix Experiences Same Matrix Effects D_Coelution->D_Matrix D_Result Accurate Compensation D_Matrix->D_Result A_IS Structurally Similar Analog A_Elution Different Retention Time A_IS->A_Elution A_Matrix Different Matrix Effects A_Elution->A_Matrix A_Result Inaccurate Compensation A_Matrix->A_Result Title Comparison of Internal Standards for Bioanalysis

Logical Comparison of Internal Standard Types.

References

Inter-Laboratory Comparison of Chlorphenesin Quantification: A Method Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for the quantification of Chlorphenesin (B1668841), a widely used preservative in cosmetic and pharmaceutical products. While a direct inter-laboratory comparison study with Chlorphenesin-D5 as an internal standard is not publicly available, this document synthesizes data from validated, published methods to offer a baseline for performance comparison. The inclusion of a deuterated internal standard like this compound is a standard practice in analytical chemistry to improve accuracy and precision by correcting for variations in sample preparation and instrument response.

Comparative Analysis of HPLC Methods for Chlorphenesin Quantification

The following table summarizes the performance characteristics of various HPLC methods reported in the literature for the quantification of Chlorphenesin. These methods, while not part of a single, unified inter-laboratory study, have been validated in their respective laboratories and provide a strong indication of expected performance.

Parameter Method 1 Method 2 Method 3
Column C18 (250 mm x 4.6 mm, 5 µm)[1][2]ODS Column[3][4]Chiral Stationary Phase (e.g., polysaccharide-based)[5]
Mobile Phase Methanol-Water (55:45, v/v)Water-Methanol (55:45) or Water-Acetonitrile (3:1), pH 2.5 with phosphoric acidn-hexane:isopropanol:diethylamine (97.5:2.5:0.025, v/v/v)
Flow Rate 1.0 mL/minNot Specified1.2 mL/min
Detection Wavelength 280 nm280 nm258 nm (or 280 nm)
Linear Range 1 - 500 mg/L1 - 500 µg/mL1 - 100 µg/mL (Typical)
Correlation Coefficient (r²) 1.0000> 0.999Not Specified
Recovery 99.0% - 103%98.8% - 100.0%Not Specified
Relative Standard Deviation (RSD) ≤ 1.2%Not SpecifiedNot Specified
Limit of Detection (LOD) 3 ng1-2 µg/mLNot Specified

Experimental Protocols

The following are detailed experimental protocols derived from the referenced analytical methods. The use of an internal standard like this compound is recommended for all quantitative analyses to ensure the highest level of accuracy.

Method 1: HPLC-UV for Cosmetics
  • Standard Preparation: Prepare a stock solution of Chlorphenesin analytical standard in methanol. Serially dilute the stock solution with the mobile phase to create calibration standards ranging from 1 to 500 mg/L.

  • Sample Preparation: Accurately weigh the cosmetic sample and dissolve it in methanol. Vortex and sonicate to ensure complete dissolution of Chlorphenesin. Filter the sample solution through a 0.45 µm syringe filter.

  • Internal Standard: Prior to sample extraction, spike all samples, standards, and quality control samples with a known concentration of this compound solution.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm)

    • Mobile Phase: Methanol-Water (55:45, v/v)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 280 nm

    • Column Temperature: 25°C

  • Quantification: Construct a calibration curve by plotting the ratio of the peak area of Chlorphenesin to the peak area of this compound against the concentration of the calibration standards. Determine the concentration of Chlorphenesin in the samples from this curve.

Method 2: General HPLC-UV Analysis
  • Standard Preparation: Prepare a stock solution of Chlorphenesin in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to concentrations between 1 and 500 µg/mL.

  • Sample Preparation: Dissolve the sample containing Chlorphenesin in methanol.

  • Internal Standard: Add a fixed amount of this compound internal standard solution to all samples and standards.

  • Chromatographic Conditions:

    • Column: ODS Column

    • Mobile Phase: Water-Methanol (55:45) or Water-Acetonitrile (3:1), adjusted to pH 2.5 with phosphoric acid.

    • Detection: UV at 280 nm

  • Analysis: Inject the prepared samples and standards into the HPLC system. The concentration of Chlorphenesin is calculated based on the peak area ratio to the internal standard.

Visualizations

Experimental Workflow for Chlorphenesin Quantification

G cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample/Standard B Dissolve in Methanol A->B C Spike with this compound (Internal Standard) B->C D Vortex and Sonicate C->D E Filter (0.45 µm) D->E F Inject into HPLC System E->F G Chromatographic Separation F->G H UV Detection G->H I Integrate Peak Areas H->I J Calculate Peak Area Ratios (Chlorphenesin/Chlorphenesin-D5) I->J K Construct Calibration Curve J->K L Quantify Chlorphenesin Concentration K->L

Caption: General experimental workflow for the quantification of Chlorphenesin using HPLC with an internal standard.

Logical Pathway for Preservative Action of Chlorphenesin

While the specific signaling pathways of Chlorphenesin are not extensively documented, its primary function as a preservative involves the disruption of microbial growth.

G A Chlorphenesin in Product C Inhibition of Microbial Growth and Proliferation A->C B Microbial Contamination B->C D Product Preservation C->D

Caption: Logical pathway illustrating the preservative action of Chlorphenesin in a product.

References

Comparative Stability of Chlorphenesin and its Deuterated Analog: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the metabolic stability of Chlorphenesin (B1668841) and its hypothetically deuterated analog, d2-Chlorphenesin. The information presented for the deuterated analog is based on established principles of drug metabolism and the kinetic isotope effect, as direct experimental data is not publicly available.

Introduction to Deuteration and Metabolic Stability

Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), has emerged as a valuable strategy in drug development to enhance the metabolic stability of molecules.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond.[2] This increased bond strength can slow down metabolic reactions where C-H bond cleavage is the rate-limiting step, a phenomenon known as the kinetic isotope effect.[2][3] By reducing the rate of metabolism, deuteration can lead to a longer drug half-life, increased systemic exposure, and potentially a more favorable pharmacokinetic profile.[1][4]

Chlorphenesin is a centrally acting muscle relaxant and a preservative used in cosmetics.[5][6] It undergoes relatively rapid metabolism in the body, primarily through oxidation and conjugation pathways.[7][8] This guide explores the metabolic fate of Chlorphenesin and presents a hypothetical comparison of its metabolic stability with a deuterated analog.

Metabolic Pathways of Chlorphenesin

Chlorphenesin is primarily metabolized in the liver.[8] The main metabolic pathways include oxidation of the primary alcohol of the propanediol (B1597323) moiety to form carboxylic acid derivatives, as well as conjugation with glucuronic acid and sulfate.[4][9] The identified urinary metabolites of Chlorphenesin are:

  • Chlorphenesin glucuronide [4][9]

  • Chlorphenesin sulfate [4][9]

  • 3-(4-chlorophenoxy)-2-hydroxypropanoic acid (also known as 3-p-chlorophenoxylactic acid)[4][9]

  • p-chlorophenoxyacetic acid [4][9]

The metabolic conversion of Chlorphenesin is a key determinant of its circulating half-life, which is reported to be between 2.3 to 5 hours.[7][8]

Below is a diagram illustrating the primary metabolic pathways of Chlorphenesin.

Chlorphenesin_Metabolism Chlorphenesin Chlorphenesin Metabolite1 Chlorphenesin Glucuronide Chlorphenesin->Metabolite1 Glucuronidation (Phase II) Metabolite2 Chlorphenesin Sulfate Chlorphenesin->Metabolite2 Sulfation (Phase II) Metabolite3 3-(4-chlorophenoxy)-2- hydroxypropanoic acid Chlorphenesin->Metabolite3 Oxidation (Phase I) Metabolite4 p-chlorophenoxyacetic acid Metabolite3->Metabolite4 Further Oxidation

Caption: Metabolic pathways of Chlorphenesin.

Proposed Deuteration of Chlorphenesin

Based on the metabolic pathways, a logical site for deuteration to enhance metabolic stability would be the carbon atom bearing the primary hydroxyl group (C1 of the propanediol side chain). Oxidation at this position is a key step in the formation of the carboxylic acid metabolites. By replacing the two hydrogen atoms at this position with deuterium (d2-Chlorphenesin), the rate of this oxidative metabolism is expected to be reduced due to the kinetic isotope effect.

The following diagram illustrates the proposed logical workflow for comparing the stability of Chlorphenesin and its deuterated analog.

Stability_Comparison_Workflow cluster_compounds Test Compounds cluster_assay In Vitro Metabolic Stability Assay cluster_data Data Analysis Chlorphenesin Chlorphenesin Incubation Incubate with Liver Microsomes + NADPH Chlorphenesin->Incubation d2_Chlorphenesin d2-Chlorphenesin (Hypothetical) d2_Chlorphenesin->Incubation Sampling Sample at Multiple Time Points Incubation->Sampling Analysis LC-MS/MS Analysis of Parent Compound Concentration Sampling->Analysis HalfLife Calculate In Vitro Half-life (t1/2) Analysis->HalfLife IntrinsicClearance Calculate Intrinsic Clearance (CLint) HalfLife->IntrinsicClearance Comparison Comparative Stability Assessment IntrinsicClearance->Comparison

Caption: Workflow for comparative stability assessment.

Comparative Stability Data (Hypothetical)

The following table presents a hypothetical comparison of the in vitro metabolic stability parameters for Chlorphenesin and d2-Chlorphenesin, based on the anticipated effects of deuteration. This data is for illustrative purposes to demonstrate the potential impact of deuteration.

CompoundIn Vitro Half-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Chlorphenesin3023.1
d2-Chlorphenesin907.7

Note: This data is hypothetical and intended for illustrative purposes only. Actual experimental results may vary.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

This protocol describes a standard in vitro assay to determine the metabolic stability of a compound using human liver microsomes.

1. Materials and Reagents:

  • Test compounds (Chlorphenesin and d2-Chlorphenesin)

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile (B52724) (containing an internal standard for LC-MS/MS analysis)

  • Control compounds (e.g., a high-clearance compound like verapamil (B1683045) and a low-clearance compound like warfarin)

2. Experimental Procedure:

  • Preparation of Incubation Mixtures:

    • Prepare a stock solution of the test and control compounds in a suitable organic solvent (e.g., DMSO).

    • In a microcentrifuge tube, pre-warm a mixture of phosphate buffer and human liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) at 37°C for 5-10 minutes.

  • Initiation of the Metabolic Reaction:

    • Add the test compound to the pre-warmed microsome mixture to achieve the desired final concentration (e.g., 1 µM).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard. This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing:

    • Vortex the quenched samples and centrifuge to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining concentration of the parent compound at each time point.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve. The elimination rate constant (k) is the negative of the slope.

  • Calculate the in vitro half-life (t1/2) using the following equation: t1/2 = 0.693 / k

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein amount)

Conclusion

While direct experimental data for deuterated Chlorphenesin is not available, the principles of the kinetic isotope effect strongly suggest that deuteration at the C1 position of the propanediol moiety would lead to a significant increase in its metabolic stability. This would likely result in a longer half-life and lower intrinsic clearance compared to the non-deuterated parent compound. The provided hypothetical data and experimental protocol offer a framework for the potential benefits of deuterating Chlorphenesin and the methodology to verify these advantages experimentally. Such modifications could be a valuable strategy for developing new chemical entities with improved pharmacokinetic properties.

References

Justification for Using a Deuterated Internal Standard in Regulatory Submissions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rigorous landscape of regulated bioanalysis, the selection of an appropriate internal standard (IS) is a critical decision that profoundly impacts data quality, reliability, and ultimately, regulatory acceptance. This guide provides a comprehensive justification for the preferential use of deuterated internal standards in bioanalytical methods intended for regulatory submission. Through a detailed comparison with alternative internal standards, supported by experimental data and methodologies, this document will demonstrate why deuterated standards are considered the "gold standard" by regulatory bodies and industry experts alike.

The Role and Importance of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly when employing liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is a compound of known concentration added to every sample, including calibration standards and quality controls (QCs).[1] Its fundamental purpose is to compensate for variability that can arise during sample preparation and analysis.[2][3] An ideal internal standard should closely mimic the physicochemical properties of the analyte to accurately account for fluctuations in:

  • Matrix Effects: Variations in the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[1][4]

  • Extraction Recovery: Inconsistencies in the recovery of the analyte during sample preparation steps.

  • Injection Volume Variability: Minor differences in the volume of the sample injected into the analytical instrument.

  • Instrumental Drift: Changes in instrument sensitivity over the course of an analytical run.

Stable isotope-labeled (SIL) internal standards, especially deuterated standards, are widely recognized for their ability to effectively mimic the analyte's behavior throughout the entire analytical process.

Regulatory Perspective: FDA and EMA Guidelines

Regulatory authorities such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for bioanalytical method validation to ensure data integrity. While neither agency explicitly mandates the use of deuterated internal standards, their guidance documents strongly advocate for the use of stable isotope-labeled internal standards whenever feasible. The harmonized ICH M10 guideline, adopted by both the FDA and EMA, reinforces the preference for SIL-IS due to their ability to provide higher quality data. The FDA has been known to issue citations to laboratories for inadequate procedures in tracking internal standard responses, highlighting the regulatory scrutiny in this area.

G cluster_0 Regulatory Landscape cluster_1 Internal Standard Preference FDA FDA ICH_M10 ICH M10 Guideline FDA->ICH_M10 Adopts EMA EMA EMA->ICH_M10 Adopts SIL_IS Stable Isotope-Labeled IS (Deuterated) ICH_M10->SIL_IS Strongly Recommends Analog_IS Analog IS ICH_M10->Analog_IS Acceptable Alternative

Caption: Bioanalytical workflow with an internal standard.

Experimental Protocols

A robust bioanalytical method validation is essential for regulatory submission. The following provides a detailed methodology for key experiments to evaluate the performance of an internal standard.

Protocol 1: Evaluation of Matrix Effects

Objective: To assess the influence of matrix components on the ionization of the analyte and the ability of the internal standard to compensate for these effects.

Materials:

  • LC-MS/MS system

  • Analyte and deuterated internal standard stock solutions

  • At least six different lots of blank biological matrix (e.g., human plasma)

  • Mobile phase and reconstitution solvent

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and internal standard spiked into the reconstitution solvent.

    • Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and internal standard are added to the final extract.

    • Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.

  • Analyze the samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)

    • An MF of 1 indicates no matrix effect, >1 indicates ion enhancement, and <1 indicates ion suppression.

  • Calculate the IS-Normalized Matrix Factor:

    • IS-Normalized MF = (Peak area ratio of analyte/IS in Set B) / (Peak area ratio of analyte/IS in Set A)

    • A value close to 1.0 demonstrates that the internal standard effectively compensates for matrix effects.

Protocol 2: Assessment of Accuracy and Precision

Objective: To determine the accuracy and precision of the bioanalytical method using the selected internal standard.

Materials:

  • Validated LC-MS/MS method

  • Calibration standards and Quality Control (QC) samples (low, medium, high concentrations) prepared in the biological matrix.

Procedure:

  • Perform multiple analytical runs (at least three) on different days.

  • In each run, analyze a set of calibration standards and at least six replicates of QC samples at each concentration level.

  • Calculate the concentration of the QC samples using the calibration curve.

  • Determine Accuracy:

    • Accuracy (%) = [(Mean measured concentration) / (Nominal concentration)] x 100

    • Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification - LLOQ) of the nominal value.

  • Determine Precision (Coefficient of Variation, %CV):

    • %CV = [(Standard deviation of measured concentrations) / (Mean measured concentration)] x 100

    • Acceptance criteria are typically ≤15% (≤20% for LLOQ).

dot

G Start Start SIL_Available Stable Isotope Labeled IS Available? Start->SIL_Available Use_SIL Use SIL IS SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog IS SIL_Available->Consider_Analog No End End Use_SIL->End Validate_Analog Analog IS Performance Acceptable in Validation? Consider_Analog->Validate_Analog Use_Analog Use Analog IS Validate_Analog->Use_Analog Yes Re-evaluate Re-evaluate Method or Synthesize SIL IS Validate_Analog->Re-evaluate No Use_Analog->End Re-evaluate->End

Caption: Decision tree for internal standard selection.

Conclusion

The use of a deuterated internal standard is strongly justified for bioanalytical methods intended for regulatory submission. While the initial investment in a stable isotope-labeled standard may be higher than that for an analog, the long-term benefits in terms of data quality, method robustness, and regulatory compliance are substantial. The ability of a deuterated internal standard to closely mimic the analyte's behavior leads to superior accuracy and precision by effectively compensating for matrix effects and other sources of analytical variability. This ultimately results in a more reliable and defensible dataset, which is paramount for successful regulatory submissions.

References

Linearity and range of quantification for Chlorphenesin using Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of Chlorphenesin (B1668841), various analytical methods are available. This guide provides a comparative overview of common methodologies, focusing on linearity and quantification range, with supporting experimental data. While the direct use of Chlorphenesin-D5 as an internal standard is most relevant for mass spectrometry-based methods, this guide also covers widely used HPLC-UV techniques.

Performance Comparison of Analytical Methods

The choice of analytical technique for Chlorphenesin quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a robust and widely accessible method suitable for relatively high concentration samples, such as in cosmetic formulations. For lower concentration samples, such as those encountered in biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity. The use of a deuterated internal standard like this compound is standard practice in LC-MS/MS to correct for matrix effects and variations in sample processing, thereby enhancing accuracy and precision.

Parameter HPLC-UV Method for Chlorphenesin LC-MS/MS Method for a Structurally Similar Compound (Chlorpheniramine) *
Linearity Range 1 - 500 mg/L[1]0.05 - 10 ng/mL[2]
Correlation Coefficient (r²) 1.0000[1]> 0.9991[2]
Limit of Detection (LOD) 3 ng[1]Not explicitly stated, but the lower limit of quantification is 0.05 ng/mL[2]
Accuracy (Recovery) 99.0% - 103%[1]99.1% - 106.6% (intra-batch), 99.9% - 103.1% (inter-batch)[2]
Precision (%RSD/%CV) ≤ 1.2%[1]1.5% - 6.8% (intra-batch), 2.4% - 9.0% (inter-batch)[2]
Data for Chlorpheniramine (B86927) is presented as a proxy to demonstrate the typical performance of an LC-MS/MS method, which would be expected to be similar for Chlorphenesin with a corresponding deuterated internal standard.

Experimental Protocols

HPLC-UV Method for Chlorphenesin in Cosmetics[1]

This method is suitable for the determination of Chlorphenesin in cosmetic products.

  • Instrumentation: High-Performance Liquid Chromatography system with a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18 (250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Methanol-water (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 280 nm.

  • Sample Preparation: A stock solution of the sample is prepared in the mobile phase.

LC-MS/MS Method for Chlorpheniramine in Human Plasma (Adaptable for Chlorphenesin)[2]

This bioanalytical method is designed for the quantification of Chlorpheniramine in human plasma and serves as a relevant example for a highly sensitive and selective assay for Chlorphenesin, where this compound would be the ideal internal standard.

  • Instrumentation: HPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Gemini Phenomenex C8 (50 x 4.6 mm i.d., 5 µm).

    • Mobile Phase: Gradient of methanol (B129727) (from 35% to 90%) with 2.5 mM NH₄OH.

    • Flow Rate: Not specified, but run time is 5.0 min.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add the internal standard (for Chlorphenesin, this would be this compound).

    • Perform liquid-liquid extraction with diethyl ether-dichloromethane (80:20, v/v).

    • Evaporate the organic layer and reconstitute the residue for injection.

Experimental Workflow for Chlorphenesin Quantification using this compound by LC-MS/MS

The following diagram illustrates a typical workflow for the quantification of Chlorphenesin in a biological matrix using a deuterated internal standard.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample p2 Add this compound (Internal Standard) p1->p2 p3 Protein Precipitation / Liquid-Liquid Extraction p2->p3 p4 Evaporation & Reconstitution p3->p4 a1 HPLC Separation p4->a1 a2 Mass Spectrometric Detection (MRM Mode) a1->a2 d1 Peak Integration a2->d1 d2 Ratio of Analyte to Internal Standard d1->d2 d3 Quantification using Calibration Curve d2->d3

Caption: Workflow for Chlorphenesin quantification by LC-MS/MS.

References

The Analytical Edge: Enhancing Specificity and Selectivity in Chlorphenesin Quantification with Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and reliable quantification of the preservative Chlorphenesin (B1668841) is critical for product safety, efficacy, and regulatory compliance. While traditional chromatographic methods have been the standard, the use of a deuterated internal standard, Chlorphenesin-D5, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a significant leap forward in analytical performance. This guide provides a comprehensive comparison of these methods, supported by experimental data, to aid in the selection of the most appropriate analytical strategy.

The quantification of Chlorphenesin in complex matrices such as cosmetics and biological samples presents analytical challenges due to potential interferences from other components. High-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode-array detection (DAD) has been a widely adopted method. However, the advent of LC-MS/MS, particularly when employing the principle of isotope dilution with a stable isotope-labeled internal standard like this compound, provides enhanced specificity and selectivity, leading to more accurate and robust results.

Comparative Analysis of Analytical Methods

The primary advantage of using this compound as an internal standard in an LC-MS/MS method lies in its ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations that can affect quantification. In contrast, HPLC-UV/DAD methods, while reliable for many applications, can be more susceptible to matrix effects and co-eluting interferences.

ParameterHPLC with UV/DAD DetectionLC-MS/MS with this compound Internal Standard
Specificity Moderate to HighVery High
Selectivity GoodExcellent
Linearity (Correlation Coefficient) Typically ≥ 0.999[1][2]Typically > 0.99[3]
Limit of Detection (LOD) ~3 ng[1][2]Potentially lower (pg to low ng range)[4]
Precision (Relative Standard Deviation - RSD) ≤ 1.2%[1][2]Generally < 15% (often much lower)[3][5]
Accuracy (Recovery) 99.0% - 103%[1][2]Typically 85% - 115%[3][5]
Susceptibility to Matrix Effects HigherLower (compensated by the internal standard)[3]

The Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard, such as this compound, is central to the superior performance of the LC-MS/MS method. This approach, known as isotope dilution mass spectrometry, relies on the near-identical chemical and physical properties of the analyte and its deuterated counterpart.

cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Quantification Known amount of this compound (IS) added to sample Known amount of this compound (IS) added to sample Extraction & Cleanup Extraction & Cleanup Known amount of this compound (IS) added to sample->Extraction & Cleanup Chromatographic Separation Chromatographic Separation Extraction & Cleanup->Chromatographic Separation Ionization (ESI) Ionization (ESI) Chromatographic Separation->Ionization (ESI) Mass Spectrometry (MS/MS) Mass Spectrometry (MS/MS) Ionization (ESI)->Mass Spectrometry (MS/MS) Ratio of Chlorphenesin to this compound measured Ratio of Chlorphenesin to this compound measured Mass Spectrometry (MS/MS)->Ratio of Chlorphenesin to this compound measured Concentration calculated Concentration calculated Ratio of Chlorphenesin to this compound measured->Concentration calculated

Isotope Dilution Mass Spectrometry Workflow

Because Chlorphenesin and this compound co-elute and experience similar ionization effects, any loss of analyte during sample processing or signal suppression/enhancement in the mass spectrometer is corrected for by measuring the ratio of the analyte to the internal standard.

Experimental Protocols

Method 1: High-Performance Liquid Chromatography with UV/DAD Detection

This method is suitable for the determination of Chlorphenesin in cosmetic products.

Sample Preparation:

  • Accurately weigh a portion of the cosmetic sample.

  • Dissolve the sample in a suitable solvent, such as methanol (B129727).

  • Perform sonication and centrifugation to ensure complete dissolution and removal of particulate matter.

  • Filter the supernatant through a 0.45 µm filter prior to injection.

Chromatographic Conditions: [1][2]

  • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Column Temperature: 25 °C.

Quantification: Quantification is performed using an external calibration curve prepared with known concentrations of Chlorphenesin analytical standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound

This method provides higher selectivity and is ideal for complex matrices or when low detection limits are required.

Sample Preparation:

  • To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

  • Perform protein precipitation (for biological samples) using a solvent like acetonitrile (B52724) or methanol.

  • Vortex and centrifuge the sample.

  • The supernatant is then diluted or directly injected into the LC-MS/MS system.

Hypothetical LC-MS/MS Conditions (based on similar analyses):

  • Column: A suitable C18 column (e.g., 50-100 mm length, <3 µm particle size).

  • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Ionization Source: Electrospray Ionization (ESI), likely in positive or negative mode.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Chlorphenesin and this compound would be monitored.

Quantification: The concentration of Chlorphenesin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve constructed using the same ratios.

cluster_hplc HPLC-UV/DAD Workflow cluster_lcms LC-MS/MS with IS Workflow h_start Sample Weighing h_dissolve Dissolution in Solvent h_start->h_dissolve h_extract Sonication/Centrifugation h_dissolve->h_extract h_filter Filtration h_extract->h_filter h_inject HPLC Injection h_filter->h_inject h_detect UV/DAD Detection h_inject->h_detect h_quant Quantification (External Standard) h_detect->h_quant l_start Sample Aliquot l_is Add this compound (IS) l_start->l_is l_precip Protein Precipitation l_is->l_precip l_centri Centrifugation l_precip->l_centri l_inject LC-MS/MS Injection l_centri->l_inject l_detect MRM Detection l_inject->l_detect l_quant Quantification (Internal Standard Ratio) l_detect->l_quant

Comparison of Analytical Workflows

Conclusion

For routine analysis of Chlorphenesin in simple cosmetic formulations where high concentrations are expected, HPLC with UV/DAD detection can provide satisfactory results. However, for research, drug development, and challenging matrices, or when the highest level of accuracy and reliability is required, the LC-MS/MS method employing this compound as an internal standard is unequivocally superior. Its enhanced specificity and selectivity, coupled with its resistance to matrix effects, make it the gold standard for the bioanalysis and trace-level quantification of Chlorphenesin. The adoption of this method can lead to more robust data, ensuring greater confidence in research findings and product quality assessments.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Chlorphenesin-D5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical reagents such as Chlorphenesin-D5. Adherence to strict safety protocols and disposal plans is critical for both personal safety and environmental protection. This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound.

Hazard Profile of this compound

This compound, a deuterated analog of Chlorphenesin, should be handled with the same precautions as its non-deuterated counterpart. According to safety data sheets, Chlorphenesin is classified with the following hazards:

  • Harmful if swallowed.[1][2]

  • Causes skin irritation.[1][2][3]

  • Causes serious eye damage.

  • May cause respiratory irritation.

It is imperative to use appropriate personal protective equipment (PPE) at all times when handling this chemical to minimize exposure.

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound.

Body PartRecommended PPEStandard
Eyes/Face Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).
Skin Chemical-impermeable gloves (inspect before use) and impervious, fire/flame-resistant clothing.EU Directive 89/686/EEC and the standard EN 374.
Respiratory An N95 respirator or higher is necessary when handling the powder outside of a containment device.NIOSH (US) or EN 149 (EU) approved respirator.

Safe Handling and Storage Protocols

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Handling Protocol:

  • Ensure Adequate Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Inspect PPE: Before commencing any work, thoroughly inspect all personal protective equipment for any signs of damage or wear.

  • Emergency Preparedness: Locate the nearest safety shower and eye wash station before you begin. Have spill containment materials readily available.

  • Avoid Dust Formation: Take measures to avoid the formation of dust when handling the solid form of the compound.

  • Prevent Contact: Avoid direct contact with skin and eyes, and do not breathe in dust, mist, gas, or vapors.

  • Hygiene Practices: Wash hands thoroughly after handling the substance. Do not eat, drink, or smoke in the work area.

Storage Conditions:

  • Store in a well-ventilated place with the container tightly closed.

  • The storage area should be locked up.

  • Keep away from incompatible materials such as oxidizing and reducing agents.

Spill and Emergency Procedures

In the event of a spill or accidental exposure, follow these procedures immediately:

IncidentEmergency Protocol
Spill Evacuate personnel from the immediate area. Remove all sources of ignition. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and collect the waste in a suitable, closed container for disposal.
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If irritation persists, consult a doctor.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • Unused Product: Pure, unused this compound should be collected in a designated, properly labeled hazardous waste container.

    • Contaminated Materials: Items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a separate, clearly labeled solid waste container.

  • Container Management:

    • Ensure all waste containers are appropriate for hazardous chemical waste, are in good condition, and are kept securely closed.

    • Label containers clearly with "Hazardous Waste" and the chemical name.

  • Storage of Waste:

    • Store hazardous waste in a designated satellite accumulation area that is at or near the point of generation and under the control of laboratory personnel.

    • The storage area must be well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be conducted through an approved hazardous waste disposal plant. Do not dispose of this compound down the drain or in regular trash.

Workflow for PPE Selection and Disposal

The following diagram illustrates the decision-making process for selecting appropriate PPE and the subsequent disposal workflow for contaminated items.

PPE_Disposal_Workflow cluster_ppe_selection Personal Protective Equipment (PPE) Selection cluster_disposal Disposal of Contaminated PPE start Handling this compound ppe_assessment Assess Risk of Exposure start->ppe_assessment respiratory Inhalation Hazard? (e.g., powder, aerosol) ppe_assessment->respiratory wear_respirator Wear N95 Respirator or Higher respiratory->wear_respirator Yes no_respiratory Standard Ventilation Sufficient respiratory->no_respiratory No skin_eye Skin/Eye Contact Hazard? wear_gloves_gown Wear Chemical-Resistant Gloves and Lab Coat/Gown skin_eye->wear_gloves_gown Yes wear_respirator->skin_eye wear_goggles Wear Safety Goggles/ Face Shield wear_gloves_gown->wear_goggles proceed Proceed with Handling wear_goggles->proceed no_respiratory->skin_eye handling_complete Handling Complete proceed->handling_complete remove_ppe Remove PPE Carefully handling_complete->remove_ppe segregate_waste Segregate Contaminated PPE from Regular Trash remove_ppe->segregate_waste waste_container Place in Labeled Hazardous Waste Container segregate_waste->waste_container waste_storage Store in Designated Satellite Accumulation Area waste_container->waste_storage ehs_pickup Arrange for EHS Pickup waste_storage->ehs_pickup final_disposal Disposal by Approved Hazardous Waste Facility ehs_pickup->final_disposal

Caption: PPE Selection and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.